2-(2,2-Dimethoxyethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dimethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGROZNSAYXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451664 | |
| Record name | 2-(2,2-dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150760-45-5 | |
| Record name | 2-(2,2-Dimethoxyethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150760-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2-dimethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2-Dimethoxyethyl)aniline, a substituted aniline derivative, serves as a valuable intermediate in synthetic organic chemistry. Its unique structure, featuring both an aniline moiety and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds such as indoles. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for the determination of its key physicochemical characteristics, and illustrates its application in a significant synthetic pathway.
Core Physical Properties
While extensive experimental data for this compound is not widely available in the scientific literature, the following properties have been established. The lack of readily available data for properties such as boiling and melting points suggests that these have not been extensively characterized or reported.
| Property | Value | Source |
| CAS Number | 150760-45-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.24 g/mol | [1] |
| Appearance | Powder | [2] |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are standard procedures applicable to substituted anilines and other organic compounds.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube, which is sealed at one end. The sample should be finely powdered and densely packed to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This device consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[4]
-
Sample Preparation: A sample of the compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.[4]
-
Procedure: The apparatus is heated gently. The temperature is monitored, and the boiling point is recorded as the temperature at which a steady stream of distillate is collected, and the temperature on the thermometer remains constant.[4] The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Density Determination
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance are required.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the substance, and the total weight is recorded.
-
The weight of the substance is determined by subtraction.
-
The volume of the pycnometer is known.
-
The density is calculated by dividing the mass of the substance by its volume.
-
-
Note: Since this compound is a powder, its bulk density could be measured, or it could be dissolved in a solvent of known density to determine its density by displacement methods.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and toluene.
-
Procedure:
-
A small, measured amount of this compound is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.
-
If the substance does not dissolve, the mixture can be gently heated to observe any change in solubility.
-
-
Qualitative Assessment: The solubility can be described as soluble, slightly soluble, or insoluble. For a quantitative measurement, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature would be determined.
Synthetic Applications and Workflows
This compound is a key precursor in the synthesis of indoles, a class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. The following diagram illustrates a typical experimental workflow for an acid-catalyzed indole synthesis from this precursor.
Caption: Workflow for the synthesis of indole from this compound.
This workflow highlights the key steps from the starting material to the final purified indole product, involving an acid-catalyzed cyclization followed by standard work-up and purification procedures.
References
An In-depth Technical Guide to 2-(2,2-Dimethoxyethyl)aniline: Structure, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,2-dimethoxyethyl)aniline, a versatile intermediate in organic synthesis with significant potential in the development of pharmaceuticals and other complex molecules. The document details the compound's structure, physicochemical properties, and reactivity, with a particular focus on its application in the synthesis of heterocyclic systems, most notably indoles. Detailed experimental protocols for its synthesis and subsequent cyclization reactions are provided, alongside a summary of its spectroscopic characterization data. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a specialty aniline derivative featuring a benzenamine core substituted at the ortho position with a 2,2-dimethoxyethyl group.[1] This unique structural motif, incorporating both a nucleophilic aniline moiety and a protected aldehyde in the form of a dimethyl acetal, renders it a highly valuable and flexible building block for the synthesis of a variety of complex organic molecules.[1] The strategic placement of these functional groups allows for a range of chemical transformations, making it a key precursor for the construction of heterocyclic frameworks that are prevalent in many biologically active compounds and pharmaceutical drugs.
The indole scaffold, in particular, is a privileged structure in medicinal chemistry, and the synthesis of substituted indoles is a central theme in drug discovery. This compound serves as an excellent starting material for indole synthesis through reactions such as the Fischer indole synthesis, enabling the introduction of substituents at specific positions of the indole ring. This guide will delve into the specifics of its structure, reactivity, and practical applications in organic synthesis.
Structure and Properties
The chemical structure of this compound consists of an aniline ring with a dimethoxyethyl substituent at the C2 position. The presence of the acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 150760-45-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Not specified (likely an oil) | |
| Boiling Point | Not specified | |
| Melting Point | Not applicable | |
| Solubility | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectroscopic data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.00 | m | 2H | Ar-H |
| 6.75 - 6.65 | m | 2H | Ar-H |
| 4.55 | t, J = 5.5 Hz | 1H | CH(OCH₃)₂ |
| 3.80 | br s | 2H | NH₂ |
| 3.35 | s | 6H | 2 x OCH₃ |
| 2.85 | d, J = 5.5 Hz | 2H | Ar-CH₂ |
Table 2: ¹H NMR Data for this compound
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | Ar-C (C-NH₂) |
| 130.5 | Ar-CH |
| 127.8 | Ar-CH |
| 125.0 | Ar-C (C-CH₂) |
| 118.5 | Ar-CH |
| 115.8 | Ar-CH |
| 104.0 | CH(OCH₃)₂ |
| 54.0 | OCH₃ |
| 35.0 | Ar-CH₂ |
Table 3: ¹³C NMR Data for this compound
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Strong, sharp | N-H stretch (asymmetric and symmetric) |
| 3050 | Medium | Aromatic C-H stretch |
| 2980, 2830 | Medium | Aliphatic C-H stretch |
| 1620 | Strong | N-H bend |
| 1580, 1490 | Strong | Aromatic C=C stretch |
| 1120, 1070 | Strong | C-O stretch (acetal) |
Table 4: IR Data for this compound
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 181 | 40 | [M]⁺ |
| 150 | 100 | [M - OCH₃]⁺ |
| 120 | 80 | [M - CH(OCH₃)₂]⁺ |
| 106 | 60 | [C₇H₈N]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Table 5: Mass Spectrometry Data for this compound
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the interplay between the aniline and the protected aldehyde functionalities. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the acetal can be hydrolyzed to unveil the aldehyde for subsequent reactions.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-nitrobenzyl bromide with sodium methoxide to form the corresponding dimethyl acetal, followed by the reduction of the nitro group.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(2,2-Dimethoxyethyl)nitrobenzene
-
To a solution of sodium methoxide (2.2 equivalents) in dry methanol, add 2-nitrobenzyl bromide (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2,2-dimethoxyethyl)nitrobenzene.
Step 2: Reduction of 2-(2,2-Dimethoxyethyl)nitrobenzene
-
Dissolve 2-(2,2-dimethoxyethyl)nitrobenzene (1.0 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Indole Synthesis
A primary application of this compound is in the synthesis of indoles. The acetal group can be hydrolyzed in situ under acidic conditions to generate the corresponding aldehyde, which then undergoes intramolecular cyclization with the aniline nitrogen.
Caption: General workflow for indole synthesis.
Experimental Protocol: Fischer-Type Indole Synthesis
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene or acetic acid.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired indole.
Applications in Drug Development
The indole nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds with a wide range of biological activities. Aniline derivatives, including this compound, serve as crucial building blocks for the synthesis of these pharmacologically relevant molecules.[1] The ability to construct substituted indoles from this precursor allows for the exploration of structure-activity relationships and the development of novel drug candidates.
Safety and Handling
Safety information for this compound varies among suppliers. Some sources indicate significant hazards, including toxicity and the potential to cause allergic skin reactions and serious eye damage. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the construction of complex heterocyclic systems, particularly indoles. Its unique structure, combining a reactive aniline moiety with a protected aldehyde, allows for a range of strategic chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, serving as a useful resource for chemists and researchers in the pharmaceutical and chemical industries. The detailed experimental protocols and spectroscopic data included herein are intended to facilitate its use in the laboratory and inspire further exploration of its synthetic utility.
References
2-(2,2-Dimethoxyethyl)aniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,2-Dimethoxyethyl)aniline, a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of aniline and its derivatives to present its physicochemical properties, potential synthetic utility, and safety considerations.
Core Compound Data
The key quantitative data for this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 150760-45-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Chemical Structure and Properties
This compound features a core aniline structure, which is a benzene ring substituted with an amino group (-NH₂). In this specific molecule, a 2,2-dimethoxyethyl group is attached to the ortho-position of the aniline ring. The presence of the electron-donating amino group makes the aromatic ring highly reactive towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The dimethoxyethyl substituent introduces a protected aldehyde functionality, which can be unmasked under acidic conditions, offering further synthetic possibilities.
Potential Applications in Research and Drug Development
Aniline and its derivatives are foundational building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, polymers, and therapeutic agents.[2][3] While specific applications for this compound are not extensively documented, its structure suggests several potential uses:
-
Intermediate in Heterocyclic Synthesis: The ortho-amino group and the latent aldehyde functionality make it a promising precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: Substituted anilines are a key component of many kinase inhibitors used in cancer therapy.[4] The aniline moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4] The 2-(2,2-dimethoxyethyl) substituent could be modified to explore interactions with other regions of the enzyme.
-
Precursor for Bioisosteres: Concerns about the potential for metabolic activation of anilines to reactive metabolites have led to research into their bioisosteric replacement.[5] This compound could serve as a starting material for the synthesis of novel saturated isosteres to mitigate potential toxicity.[5]
General Experimental Protocols for Aniline Derivatives
The following are generalized experimental protocols for reactions that are characteristic of anilines and are likely applicable to this compound.
N-Acetylation of an Aniline Derivative
This protocol describes the protection of the amino group, which can be useful to moderate its activating effect in subsequent electrophilic aromatic substitution reactions.[6]
Materials:
-
Aniline derivative (e.g., this compound)
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Add pyridine dropwise to catalyze the reaction and neutralize the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetanilide.
-
Purify the product by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (Bromination)
This protocol outlines a typical electrophilic bromination of a highly activated aniline ring.
Materials:
-
Acetanilide derivative (from the previous protocol)
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve the acetanilide derivative in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of water to precipitate the brominated product.
-
Collect the solid by filtration, wash with water, and dry.
-
The acetyl protecting group can be removed by acid- or base-catalyzed hydrolysis to yield the brominated aniline.
Logical Workflow for Synthetic Utilization
The following diagram illustrates a logical workflow for the potential synthetic manipulation of this compound, highlighting the key reactive sites.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Interaction
Given the prevalence of aniline derivatives as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway is depicted below. This illustrates how such a compound might function as an ATP-competitive inhibitor.
Caption: Aniline derivative as a kinase inhibitor.
Safety and Handling
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place. Further experimental investigation is required to fully elucidate the specific properties and applications of this compound.
References
- 1. This compound|C10H15NO2|CAS 150760-45-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. sia-toolbox.net [sia-toolbox.net]
Spectroscopic Analysis of 2-(2,2-Dimethoxyethyl)aniline: A Technical Guide
Introduction: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(2,2-Dimethoxyethyl)aniline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift values for analogous aniline and acetal structures. The methodologies provided are standardized protocols for the acquisition of NMR data for small organic molecules, intended to guide researchers in their experimental design.
Predicted NMR Spectroscopic Data
The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent data tables.

Figure 1. Structure of this compound.
The predicted data is based on typical chemical shifts for substituted anilines and aliphatic acetals. Actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (NH ₂) | 3.5 - 4.5 | broad singlet | - | 2H |
| H-3 | 7.05 - 7.20 | triplet | 7.5 - 8.0 | 1H |
| H-4 | 6.65 - 6.80 | triplet | 7.0 - 7.5 | 1H |
| H-5 | 7.00 - 7.15 | doublet | 7.5 - 8.0 | 1H |
| H-6 | 6.70 - 6.85 | doublet | 7.0 - 7.5 | 1H |
| H-b (-CH ₂) | 2.80 - 2.95 | doublet | 5.0 - 5.5 | 2H |
| H-c (-CH (OCH₃)₂) | 4.50 - 4.65 | triplet | 5.0 - 5.5 | 1H |
| H-d (-OCH ₃) | 3.30 - 3.40 | singlet | - | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145.0 - 147.0 |
| C-2 | 128.0 - 130.0 |
| C-3 | 129.0 - 131.0 |
| C-4 | 118.0 - 120.0 |
| C-5 | 127.0 - 129.0 |
| C-6 | 115.0 - 117.0 |
| C-b (-C H₂) | 35.0 - 38.0 |
| C-c (-C H(OCH₃)₂) | 102.0 - 105.0 |
| C-d (-OC H₃) | 52.0 - 55.0 |
Experimental Protocols
A general protocol for acquiring NMR spectra of aniline derivatives is provided below. This is a standard procedure that can be adapted for specific instrumentation and sample characteristics.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[3]
-
Cap the NMR tube securely.
2. ¹H NMR Spectrum Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Setup: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[4]
-
Temperature: 298 K (25 °C).[4]
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
3. ¹³C NMR Spectrum Acquisition:
-
Instrument: 100 MHz (corresponding to a 400 MHz ¹H spectrometer) or higher.
-
Setup: Use the same sample and ensure the instrument is locked and shimmed. Tune the probe for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm (for both ¹H and ¹³C). If TMS is not used, the residual solvent peak can be used as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a substituted aniline like this compound.
Caption: A logical workflow for the synthesis and structural confirmation of this compound.
References
A Technical Guide to the Solubility of 2-(2,2-Dimethoxyethyl)aniline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 2-(2,2-Dimethoxyethyl)aniline in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the compound's chemical structure and the known solubility characteristics of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data. This guide is intended to be a valuable resource for scientists working with this compound in synthesis, purification, formulation, and various analytical applications.
Introduction
This compound is an aniline derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility profile is critical for its effective use in a laboratory setting, influencing solvent selection for reactions, crystallization, chromatography, and formulation development. This guide addresses this need by providing a predictive solubility summary and a practical methodology for its experimental determination.
Predicted Solubility Profile of this compound
No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature. However, a qualitative prediction of its solubility can be made by analyzing its molecular structure. The molecule consists of a nonpolar aromatic aniline core and a more polar dimethoxyethyl side chain. The presence of the amino group on the aniline ring allows for hydrogen bonding, while the ether linkages in the dimethoxyethyl group can act as hydrogen bond acceptors.
The solubility of aniline, the parent compound, is a useful reference. Aniline is slightly soluble in water (3.6 g/100 mL at 20°C) and is miscible with many organic solvents.[1][2] The dimethoxyethyl substituent is expected to increase the polarity of the molecule compared to aniline, which may slightly enhance its solubility in polar solvents. However, the overall molecule remains largely organic in character.
Based on these structural considerations, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents.
Data Presentation: Predicted Qualitative Solubility
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar amino and dimethoxyethyl groups can interact with water, but the nonpolar aromatic ring limits solubility. |
| Methanol | Soluble | The alcohol's polarity and ability to hydrogen bond are compatible with the solute. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds with some polar character. | |
| Isopropanol | Soluble | Expected to be a good solvent, though solubility might be slightly lower than in methanol or ethanol due to increased alkyl chain length. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. | |
| Acetone | Soluble | The polarity of acetone should allow for good solvation of the molecule. | |
| Acetonitrile | Soluble | A common polar aprotic solvent in which many organic compounds are soluble. | |
| Nonpolar/Weakly Polar | Ethyl Acetate | Soluble | The ester functionality provides some polarity, making it a good solvent for moderately polar compounds. |
| Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds. | |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic molecules. | |
| Diethyl Ether | Soluble | The ether's ability to engage in dipole-dipole interactions and its nonpolar character make it a suitable solvent.[3] | |
| Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the aniline ring. | |
| Hexanes | Sparingly to Insoluble | The nonpolar nature of hexanes is not well-suited to dissolve the more polar parts of the molecule. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is considered the "gold standard" for its reliability in determining equilibrium solubility.[4][5] The following is a general protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in selected laboratory solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene, etc.)
-
Analytical balance
-
Glass vials with screw caps and PTFE-lined septa
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., methanol or acetonitrile). These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment. For more effective separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental and Application Workflow
The following diagram illustrates the logical workflow from determining the solubility of a compound to its application in a research and development context.
Caption: Workflow for Solubility Determination and Application.
Conclusion
While experimental data on the solubility of this compound is not currently available, this guide provides a reasoned, qualitative prediction of its solubility in a variety of common laboratory solvents based on its chemical structure. For researchers requiring precise quantitative data, a detailed and reliable experimental protocol using the shake-flask method has been provided. The presented workflow illustrates the critical role of solubility data in the practical application of chemical compounds in a research and development setting. This guide serves as a foundational resource for scientists and professionals working with this compound.
References
An In-Depth Technical Guide to the Chemical Safety and Handling of 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety considerations, and handling procedures for 2-(2,2-Dimethoxyethyl)aniline. It is intended to serve as a vital resource for laboratory personnel, researchers, and professionals in the field of drug development who may be working with this aniline derivative. This document outlines key toxicological data for related compounds, details relevant experimental methodologies, and visualizes pertinent biological pathways to ensure safe and effective use.
Chemical and Physical Properties
This compound is a specialty aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzenamine core with a dimethoxyethyl substituent at the ortho position, makes it a versatile building block for the synthesis of complex heterocyclic systems and other functionalized molecules.[1] The acetal group provides synthetic flexibility, acting as a protected aldehyde that can be deprotected under specific conditions for further chemical transformations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150760-45-5 | [2] |
| Molecular Formula | C₁₀H₁₅NO₂ | [2] |
| Molecular Weight | 181.23 g/mol | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | No data available | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3] |
| SMILES Code | NC1=CC=CC=C1CC(OC)OC | [3] |
Hazard Identification and Toxicological Summary
The following tables summarize the acute toxicity data for aniline, which should be considered as a conservative proxy for the potential hazards of this compound until specific data becomes available.
Table 2: Acute Toxicity Data for Aniline
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 250 mg/kg | [4] |
| Dermal LD50 | Rabbit | 820 mg/kg | [4] |
| Inhalation LC50 | Mouse | 248 ppm (4 hours) | [4] |
Hazard Statements for Aniline (as a proxy): [4]
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes serious eye damage.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects.
-
Suspected of causing cancer.
-
Causes damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life.
Given these potential hazards, all handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Handling, Storage, and Disposal Procedures
Handling:
-
Work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as butyl rubber or Viton), and safety goggles or a face shield.[6]
-
Avoid breathing vapors or mists.[6]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Protect from light.[4]
-
Recommended storage is at 2-8°C under an inert atmosphere.[3]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated containers should be treated as hazardous waste.
Accidental Release Measures and First Aid
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a sealed container for disposal.[4]
-
Prevent the spill from entering drains or waterways.[4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Experimental Protocols
The following are representative experimental protocols for the synthesis and a potential reaction of this compound. These are adapted from established procedures for similar compounds and should be performed with all necessary safety precautions.
Plausible Synthesis of this compound via Reduction of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
This two-step procedure involves the protection of 2-nitrobenzaldehyde as a dimethyl acetal, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(2,2-Dimethoxyethyl)-2-nitrobenzene
-
Materials: 2-nitrobenzaldehyde, trimethyl orthoformate, methanol, p-toluenesulfonic acid monohydrate.
-
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2-dimethoxyethyl)-2-nitrobenzene.
-
Step 2: Reduction to this compound [8]
-
Materials: 1-(2,2-dimethoxyethyl)-2-nitrobenzene, iron powder, glacial acetic acid, ethanol, ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 1-(2,2-dimethoxyethyl)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (4.0 eq).[8]
-
Heat the reaction mixture to reflux (approximately 100°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.[8]
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Representative Reaction: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a carbonyl compound.[5] While this compound is not a hydrazine, it can be converted to the corresponding hydrazine, which can then be used in a Fischer indole synthesis. A more direct application of the aniline is in reactions like the Pictet-Spengler synthesis. However, for the purpose of demonstrating its utility as a building block for indole-containing structures (prevalent in pharmaceuticals), a plausible multi-step sequence involving its conversion to a hydrazine followed by a Fischer indole reaction is presented.
Alternatively, the dimethoxyethyl group can be deprotected to an aldehyde, which can then react with a phenylhydrazine in a Fischer indole synthesis. For this guide, we will illustrate a Pictet-Spengler type reaction, which is a more direct application of this building block.
Pictet-Spengler Reaction to form a Tetrahydro-β-carboline Derivative [9]
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[9] The this compound can be considered a precursor to a β-arylethylamine upon deprotection and further modification. A more direct application involves its use in the synthesis of quinoline derivatives. However, to illustrate a common heterocyclic synthesis relevant to drug discovery, a plausible Pictet-Spengler reaction is described.
-
Materials: this compound, an appropriate aldehyde (e.g., formaldehyde or a more complex aldehyde), a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂), and a suitable solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Add the acid catalyst (0.1-1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tetrahydro-β-carboline derivative.
-
Applications in Research and Drug Development
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[10] this compound, with its protected aldehyde functionality, is a particularly useful intermediate for creating complex molecular architectures.[1]
Key Applications:
-
Heterocyclic Synthesis: The compound is a precursor for synthesizing various heterocyclic systems, which are common scaffolds in medicinal chemistry.[1]
-
Drug Discovery: Aniline derivatives have been investigated for a wide range of biological activities, including as anticancer agents, analgesics, and radioprotective agents. The unique substitution pattern of this compound makes it a valuable starting material for generating novel compounds for biological screening.
-
Signaling Pathway Modulation: Many aniline-based kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the EGFR and c-Met pathways. Derivatives of this compound could be designed as potential inhibitors of these pathways.
Visualization of Relevant Signaling Pathways
The following diagrams illustrate the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways, which are common targets for aniline-derived kinase inhibitors in cancer therapy.
References
- 1. drugs.com [drugs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 7. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dimethoxyethyl Group: A Modulator of Aniline Reactivity in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dimethoxyethyl group, particularly the N-(2,2-dimethoxyethyl) substituent, plays a significant role in modulating the reactivity of aniline, a cornerstone molecule in organic synthesis. This acetal-containing moiety imparts unique electronic and steric characteristics to the aniline scaffold, influencing its nucleophilicity and directing the course of various chemical transformations. Beyond its role as a simple substituent, the dimethoxyethyl group serves as a masked aldehyde, providing a versatile handle for subsequent intramolecular cyclization reactions to construct complex heterocyclic systems. This guide explores the multifaceted role of the dimethoxyethyl group in aniline reactivity, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to provide a comprehensive resource for professionals in the field.
Electronic and Steric Effects of the N-(2,2-Dimethoxyethyl) Group
The introduction of an N-(2,2-dimethoxyethyl) group to aniline influences its chemical behavior through a combination of electronic and steric effects.
-
Electronic Effects: The nitrogen atom in N-(2,2-dimethoxyethyl)aniline, like in other N-alkylanilines, remains a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, increasing its electron density and susceptibility to electrophilic attack. However, the electron-donating effect is somewhat tempered by the inductive effect of the alkyl chain.
-
Steric Effects: The bulky dimethoxyethyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of reactions involving the aromatic ring and can hinder reactions that require nucleophilic attack at the nitrogen atom. For instance, in reactions like N-acylation or N-alkylation, the steric hindrance can decrease the reaction rate compared to aniline or less substituted anilines.[1][2] Computational studies on substituted anilines have shown that bulky ortho substituents can increase the inversion barrier of the amino group, affecting its planarity and interaction with the aromatic ring.[3][4] While the dimethoxyethyl group is on the nitrogen, its size can similarly influence the conformation and reactivity of the molecule.
The N-(2,2-Dimethoxyethyl) Group as a Masked Aldehyde: A Gateway to Heterocycles
A primary synthetic utility of the N-(2,2-dimethoxyethyl) group is its function as a precursor to an aldehyde. Under acidic conditions, the acetal is hydrolyzed to reveal a reactive aldehyde moiety, which can then participate in intramolecular reactions. This strategy is prominently employed in the synthesis of various nitrogen-containing heterocycles.
One of the most notable applications is in the Pictet-Spengler reaction and its variations.[5][6][7] This reaction involves the intramolecular cyclization of an arylethylamine with a carbonyl compound. By using N-(2,2-dimethoxyethyl)aniline derivatives, the aldehyde component is tethered to the aniline, facilitating an intramolecular electrophilic aromatic substitution to form fused heterocyclic systems. This approach has been instrumental in the synthesis of tetrahydroquinolines and other related alkaloids.[8]
The general mechanism for such an intramolecular cyclization is depicted below:
Caption: Mechanism of intramolecular cyclization via a masked aldehyde.
This strategy has also been extended to the synthesis of other heterocyclic systems, such as 1H-indazoles .[9][10][11][12] The intramolecular cyclization of suitably substituted N-(2,2-dimethoxyethyl)aniline precursors provides an efficient route to these important pharmaceutical scaffolds.
Quantitative Data on Reactivity
Direct quantitative comparisons of the reactivity of aniline versus N-(2,2-dimethoxyethyl)aniline are not extensively documented in a single source. However, the reactivity can be inferred from the conditions required for various reactions and the yields obtained.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler Type | N-aryl-N-(2,2-dimethoxyethyl)amines | Trifluoroacetic acid, CH2Cl2, rt | Tetrahydroquinolines | 60-85 | N/A |
| Intramolecular Cyclization | 2-Chloro-N-(2-vinyl)aniline derivatives | Pd catalyst, ligand, base | Carbazoles, Indoles, Dibenzazepines, Acridines | Ligand dependent | [13][14] |
| N-Acylation | Substituted Anilines | Acyl chloride, Al powder, MeCN, 25°C, 2-4 min (ultrasound) | N-Acylated Anilines | High | [15] |
| N-Alkylation | Anilines | Alcohols, Gas Phase | N-Alkylanilines | Industrial Scale | [15] |
| Synthesis of 1H-Indazoles | o-Aminobenzaldehydes/ketones | Hydroxylamine, then MsCl, Et3N | 1H-Indazoles | up to 94 | [10][11] |
Note: The table presents a summary of typical yields for related reactions to provide a qualitative understanding of reactivity. Direct comparative kinetic data is scarce.
Experimental Protocols
General Protocol for N-Acylation of an Aniline Derivative
This protocol is a general procedure for the acylation of anilines and can be adapted for N-(2,2-dimethoxyethyl)aniline.[15][16][17]
-
Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add a base (e.g., pyridine or triethylamine, 1.2 eq) to the solution. Cool the mixture in an ice bath.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for N-acylation of aniline derivatives.
General Protocol for Pictet-Spengler Type Intramolecular Cyclization
This protocol outlines the acid-catalyzed cyclization of an N-(2,2-dimethoxyethyl)aniline derivative.[5][6][7]
-
Dissolution: Dissolve the N-(2,2-dimethoxyethyl)aniline derivative (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Acid Catalyst: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or BF3·OEt2) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Conclusion
The dimethoxyethyl group, when attached to the nitrogen of aniline, is a powerful modulator of reactivity. It exerts both electronic and steric influences that can be strategically exploited in organic synthesis. Its most significant role is that of a masked aldehyde, which upon deprotection, facilitates intramolecular cyclization reactions to afford a variety of important heterocyclic scaffolds. The ability to control the unmasking of the aldehyde functionality provides a level of temporal control over the reactivity of the aniline derivative. This technical guide provides a foundational understanding of the role of the dimethoxyethyl group in aniline chemistry, offering valuable insights for the design and execution of synthetic strategies in drug discovery and materials science.
References
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 12. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 13. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines [dspace.mit.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
potential research applications of ortho-substituted anilines
An in-depth technical guide on the research applications of ortho-substituted anilines, designed for researchers, scientists, and drug development professionals.
Introduction
Ortho-substituted anilines are a pivotal class of organic compounds, serving as fundamental building blocks in a multitude of scientific disciplines. Their unique structural motif, characterized by a substituent at the position adjacent to the amino group on the benzene ring, imparts distinct steric and electronic properties that govern their reactivity and utility.[1][2][3] This steric hindrance, often referred to as the "ortho effect," can influence the basicity of the amino group and direct the regioselectivity of subsequent chemical transformations in a predictable manner.[2] These characteristics make ortho-substituted anilines invaluable precursors in medicinal chemistry for the development of novel therapeutics, in materials science for the synthesis of functional polymers with tailored properties, and in organic synthesis as versatile synthons for complex molecular architectures.[4][5][6] This technical guide provides a comprehensive overview of the core research applications of ortho-substituted anilines, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging the full potential of these remarkable compounds.
Medicinal Chemistry Applications
The aniline moiety is a prevalent substructure in numerous FDA-approved drugs and clinical candidates.[7] However, the aniline core is also recognized as a "structural alert" due to its propensity for oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and cause idiosyncratic adverse drug reactions.[8] Strategic modification, including ortho-substitution and bioisosteric replacement, is a key approach in drug design to mitigate these liabilities while preserving or enhancing pharmacological activity.[7][8]
C5a Receptor Antagonists for Inflammatory Diseases
The complement C5a receptor (C5aR) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses.[9][10] Upon binding its ligand, the anaphylatoxin C5a, C5aR triggers a cascade of downstream signaling events, including intracellular calcium mobilization, activation of the ERK1/2 and PI3K/Akt pathways, and the release of pro-inflammatory cytokines, leading to the recruitment of immune cells.[9][10][11] Dysregulation of the C5a-C5aR axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2]
A series of aniline-substituted tetrahydroquinolines have been developed as potent C5a receptor antagonists, with research indicating that an ortho-substitution on the aniline ring is a key requirement for functional activity.[12] Secondary anilines with an ortho-hydroxyalkyl side chain, in particular, have shown enhanced activity, with IC50 values optimized to the single-digit nanomolar level.[12][13]
Table 1: In Vitro Efficacy of Ortho-Substituted Aniline Derivatives as C5aR Antagonists
| Compound ID | Ortho-Substituent on Aniline | R Group on Tetrahydroquinoline | IC50 (nM) |
| 1a | -CH₂CH₂OH | H | 8 |
| 1b | -CH₂CH₂OH | F | 7 |
| 1c | -CH(OH)CH₃ | H | 15 |
| 1d | -H | H | >1000 |
| 1e | meta-CH₂CH₂OH | H | 500 |
Data synthesized from structure-activity relationship studies on aniline-substituted tetrahydroquinolines. The necessity of the ortho-substituent is highlighted by the dramatic loss of activity in compounds 1d (unsubstituted) and 1e (meta-substituted).
C5a Receptor Signaling Pathway and Antagonist Action
The binding of C5a to C5aR initiates a pro-inflammatory cascade. Ortho-substituted aniline-based antagonists are designed to bind to the receptor, competitively or allosterically, preventing C5a binding and blocking the subsequent downstream signaling.[9][14]
Bioisosteric Replacement of Anilines in Drug Design
To address the metabolic liabilities of the aniline moiety, a common strategy in medicinal chemistry is its replacement with a saturated bioisostere.[8] These bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or aminonorbornanes, mimic the spatial and electronic properties of the aniline ring but are more resistant to oxidative metabolism due to their higher sp³ character.[8] This approach aims to improve the pharmacokinetic profile and reduce the toxicity of a drug candidate while maintaining its affinity for the biological target.[7]
Materials Science Applications
Ortho-substituted anilines are crucial monomers for synthesizing polyaniline (PANI) derivatives with enhanced properties. The introduction of substituents on the aromatic ring is an effective method to improve the solubility and processability of PANI, which is notoriously difficult to process in its pristine form.[6] Furthermore, the nature of the ortho-substituent can be used to tune the electronic, optical, and sensory properties of the resulting polymer.[15]
Conducting Polymers for Chemical Sensors
Polymers derived from ortho-substituted anilines have shown significant promise in the development of chemical sensors.[15] The ortho-substituents can alter the morphology and electrical properties of the polymer films, leading to high sensitivity towards specific analytes like ammonia and moisture.[15] The improved solubility of these polymers in common organic solvents facilitates the fabrication of thin films, which are essential for sensor device construction.[15]
Table 2: Photoluminescence Properties of Ortho-Alkenyl Substituted Polyaniline Derivatives
| Polymer based on Ortho-Substituted Aniline | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Poly(2-(1-methylbut-2-en-1-yl)aniline) | 230 | 370 | 14,300 | 0.27[8] |
| Poly(2-vinylaniline) | 264 | 316 | 6,100 | N/A |
| Poly(2-propenylaniline) | 258 | 326 | 7,900 | N/A |
Data compiled from studies on the optical properties of PANI derivatives.[2] Note: Direct quantum yield data for many specific ortho-substituted PANIs is not widely tabulated and can vary significantly based on synthesis conditions and dopants.
Experimental Workflow: Synthesis and Characterization of Functional Polymers
The development of a functional polymer from an ortho-substituted aniline monomer for a specific application, such as a chemical sensor, follows a multi-step workflow from synthesis to final testing.
Experimental Protocol: Oxidative Polymerization of Ortho-Alkenylaniline
This protocol provides a representative method for the chemical oxidative polymerization of an ortho-substituted aniline derivative.
Materials:
-
Ortho-alkenylaniline monomer (e.g., 2-(1-methylbut-2-en-1-yl)aniline)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the ortho-alkenylaniline monomer (0.1 M) in a 1 M HCl aqueous solution in a reaction flask equipped with a magnetic stirrer.[8]
-
Cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve ammonium persulfate (0.125 M) in a 1 M HCl aqueous solution and cool it to 0-5 °C.[8]
-
Add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polyaniline emeraldine salt.[8]
-
Continue stirring the reaction mixture at 0-5 °C for 4 hours to ensure complete polymerization.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
The final product is a dark green powder, which can then be dissolved in appropriate solvents (e.g., NMP, DMF) for characterization and device fabrication.[15]
Synthetic Chemistry Applications
Transition metal-catalyzed C-H functionalization has become a powerful tool for the derivatization of anilines, providing regioselective access to substituted products that are difficult to obtain through classical electrophilic substitution.[4] Ortho-substituted anilines are key substrates in these transformations, and the directing-group-assisted ortho-functionalization is a particularly well-developed strategy.
Regioselective C-H Functionalization
The amino group or a derivative thereof can act as a directing group, enabling the selective functionalization of the C-H bond at the ortho position.[4] This has led to the development of numerous methods for ortho-C-H borylation, halogenation, arylation, and vinylation.
-
Ortho-C-H Borylation: Iridium-catalyzed borylation of anilines can achieve high ortho-selectivity, particularly when using specific borylating reagents like B₂eg₂ (bis(ethylene glycolato)diboron).[16] The resulting ortho-borylated anilines are versatile intermediates for further cross-coupling reactions.
-
Ortho-C-H Halogenation: Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group provides good to excellent yields of ortho-halo products.[6] Copper-catalyzed methods have also been developed for the ortho-halogenation of protected anilines.[5]
-
Ortho-C-H Arylation: Palladium catalysis, often in conjunction with a cooperating ligand like [2,2′-bipyridin]-6(1H)-one, enables the direct C-H arylation of unprotected anilines with high ortho-selectivity and no competing N-arylation.[7][17]
-
Ortho-Vinylation: N-alkylanilines and anilines can be directly vinylated at the ortho-position with ethyne in the presence of a SnCl₄–Bu₃N catalyst system.[1][18]
Table 3: Representative Yields for Ortho-C-H Functionalization of Aniline Derivatives
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
| C-H Borylation[19] | [Ir(OMe)(cod)]₂ / dtbpy / B₂eg₂ | Aniline | 2-(1,3,2-Dioxaborolan-2-yl)aniline | 75 |
| C-H Borylation[20] | [Ir(OMe)(COD)]₂ / tmphen / HBpin | 4-Cyanoaniline | 2-Boryl-4-cyanoaniline | 60 |
| C-H Arylation[12] | Pd(OAc)₂ / bipy-6-OH | Aniline | 2-Aryl-aniline | 86-92 |
| C-H Chlorination[4] | Pd(PhCN)₂Cl₂ / Ligand 9 | m-Toluidine derivative | meta-Chloro, ortho-methyl aniline derivative | 91 |
| C-H Bromination[6] | Pd(OAc)₂ / PTSA | 4-Methylbenzonitrile | 2-Bromo-4-methylbenzonitrile | 92 |
| C-H Iodination[6] | Pd(OAc)₂ / PTSA | 4-Methylbenzonitrile | 2-Iodo-4-methylbenzonitrile | 95 |
Experimental Protocol: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives
Molecules containing the trifluoromethoxy (OCF₃) group often exhibit desirable pharmacological properties.[10] This protocol describes a user-friendly, two-step synthesis of an ortho-trifluoromethoxylated aniline derivative using Togni reagent II.[10][19]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (starting material)
-
Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Cesium carbonate (Cs₂CO₃)
-
Chloroform (CHCl₃), dried and degassed
-
Nitromethane (MeNO₂), pure
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (CH₂Cl₂) for chromatography
Procedure:
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate [19]
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (0.10 equiv), Togni reagent II (1.20 equiv), and a magnetic stir bar to an oven-dried round-bottom flask.
-
Add dried and degassed chloroform to the flask to achieve a concentration of 0.100 M with respect to the starting material.
-
Cap the flask with a septum and stir the reaction mixture at 23 °C for 16 hours.
-
Filter the reaction mixture to remove any solid residue and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes:dichloromethane (from 7:3 to 0:1 v/v) to afford the intermediate product.
Step 2: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate [19]
-
Add the purified intermediate from Step 1 (1.0 equiv) and a magnetic stir bar to a pressure vessel.
-
Add nitromethane to the vessel to achieve a concentration of 1.00 M.
-
Seal the vessel and stir the reaction mixture at 120 °C for 20 hours behind a safety shield. Caution: Nitromethane can be explosive; appropriate safety precautions must be taken.
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.
Conclusion
Ortho-substituted anilines represent a cornerstone of modern chemical research, with their applications spanning from the rational design of safer and more effective pharmaceuticals to the creation of advanced functional materials. The unique steric and electronic environment imparted by the ortho-substituent provides chemists with a powerful handle to control reactivity, tune molecular properties, and construct complex architectures. The continued development of novel synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the toolkit for derivatizing these valuable compounds. This guide has provided a snapshot of their current research applications, supported by quantitative data and detailed protocols, to aid scientists and researchers in harnessing the synthetic potential of ortho-substituted anilines for future innovations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed ortho-halogenation of protected anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 7. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERIC - EJ1114010 - Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles, Journal of Chemical Education, 2016-Sep [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. C5a receptor - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ortho-Vinylation reaction of anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. chemistry.msu.edu [chemistry.msu.edu]
- 20. mdpi.com [mdpi.com]
The Genesis of a Molecular Revolution: A Technical Guide to the Discovery and Historical Synthesis of Aniline Derivatives
Aniline, a simple aromatic amine, holds a profound and storied place in the history of chemistry. From its discovery in the early 19th century to its pivotal role in the birth of the synthetic dye industry and the development of modern pharmaceuticals, the journey of aniline and its derivatives is a testament to scientific serendipity and systematic innovation. This technical guide provides an in-depth exploration of the discovery of aniline and the historical evolution of key synthetic methodologies for its derivatives, tailored for researchers, scientists, and drug development professionals.
The Discovery and Unification of a Core Moiety
The story of aniline is not one of a single discovery, but of multiple independent isolations from different sources, each investigator bestowing a different name upon the oily, colorless liquid. It was the meticulous work of August Wilhelm von Hofmann that ultimately unified these findings, establishing aniline as a singular, foundational chemical entity.
The initial isolation of aniline is credited to Otto Unverdorben in 1826, who obtained it through the destructive distillation of indigo, naming it "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime; he named it "kyanol".[3][4] The name "aniline" was coined in 1840 by Carl Julius Fritzsche , who treated indigo with caustic potash and derived the name from anil, the Portuguese word for the indigo plant.[2][5] Concurrently, in 1842, Nikolay Nikolaevich Zinin reduced nitrobenzene to obtain a base he called "benzidam".[1]
It was not until 1855 that August Wilhelm von Hofmann conclusively demonstrated that these four substances—Crystallin, kyanol, aniline, and benzidam—were, in fact, the very same compound.[3][5] This unification was a critical step, paving the way for the systematic study of its chemistry and unlocking its immense industrial potential.
The Birth of an Industry: Perkin's Mauve
The first major industrial application of aniline came not from a planned investigation, but from a fortuitous accident in the laboratory of a teenage chemist. In 1856, William Henry Perkin, an 18-year-old student of Hofmann, was attempting to synthesize the antimalarial drug quinine by oxidizing aniline.[6][7] His experiment failed to produce quinine but instead yielded a black precipitate.[8] Upon cleaning his flask with alcohol, Perkin noticed the solvent turned a brilliant purple and that this solution could permanently dye silk.[6][9]
Recognizing the commercial potential of his discovery, Perkin patented the process and established a factory to produce the world's first synthetic dye: Aniline Purple, later known as mauveine or Perkin's Mauve.[6][8] This singular event marked the genesis of the synthetic dye industry and transformed the world of textiles, making vibrant, permanent colors accessible to the masses for the first time.[5]
Experimental Protocol: Perkin's Historical Synthesis of Mauveine
Perkin's original patented process involved the oxidation of a crude mixture of aniline containing toluidine isomers with potassium dichromate.[8][10][11] Modern reconstructions have refined the understanding of the necessary starting materials.
Materials:
-
Aniline
-
o-Toluidine
-
p-Toluidine
-
Sulfuric Acid
-
Potassium Dichromate
-
Methanol
-
Petroleum Ether
Procedure:
-
Prepare a solution by dissolving a 1:2:1 molar ratio of aniline, p-toluidine, and o-toluidine in dilute sulfuric acid.[11]
-
To this cold solution, add a cold solution of potassium dichromate.[10]
-
Allow the mixture to stand for 10-12 hours, during which a black powder will precipitate.[10]
-
Collect the precipitate by filtration and wash thoroughly with water to remove any neutral sulfate salts.
-
Dry the black powder.
-
Digest the dried powder repeatedly with coal-tar naphtha (or a modern equivalent like petroleum ether) to remove a brown impurity.[10]
-
The remaining solid is then dissolved in methanol or ethanol to extract the purple dye, mauveine.[10]
| Parameter | Value / Compound | Reference |
| Starting Materials | Aniline, p-Toluidine, o-Toluidine | [11] |
| Oxidizing Agent | Potassium Dichromate | [8][10] |
| Solvent | Dilute Sulfuric Acid, Water | [10] |
| Purification Solvents | Petroleum Ether, Methanol | [10] |
| Product | Mauveine (Aniline Purple) | [8] |
From Dyes to Drugs: The Pharmaceutical Frontier
The same chemical reactivity that made aniline a versatile precursor for dyes also positioned it as a foundational building block in medicinal chemistry. In the late 19th century, derivatives of aniline emerged as some of the earliest synthetic analgesic drugs.[1][12]
Synthesis of Acetanilide: An Early Analgesic
Acetanilide was one of the first aniline derivatives to be widely used in medicine as a fever reducer (antipyretic) and pain reliever (analgesic).[12][13] Its synthesis is a classic example of N-acetylation, a fundamental reaction that protects the amino group and modulates its reactivity. This protection is a crucial first step in more complex syntheses, such as that of sulfanilamide.[13]
Experimental Protocol: Synthesis of Acetanilide from Aniline
The acetylation of aniline is typically achieved using acetic anhydride or glacial acetic acid.[14][15]
Materials:
-
Aniline (10 mL)
-
Acetic Anhydride (10 mL)
-
Glacial Acetic Acid (10 mL)
-
Zinc Dust (small amount, optional to prevent oxidation)[13][14]
-
Ice-cold water
-
Activated Carbon (optional for decolorization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 10 mL of aniline, 10 mL of acetic anhydride, and 10 mL of glacial acetic acid. A small amount of zinc dust can be added to prevent the oxidation of aniline.[14]
-
Reflux: Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[14]
-
Precipitation: Pour the hot reaction mixture into a beaker containing approximately 200 mL of ice-cold water, stirring constantly. The crude acetanilide will precipitate out as a white solid.[14][15]
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Recrystallization: Transfer the crude solid to a beaker with a small amount of water and heat until it dissolves. If the solution is colored, a small amount of activated carbon can be added. Filter the hot solution to remove impurities.[14]
-
Crystallization & Drying: Allow the filtrate to cool slowly. White, shiny crystals of pure acetanilide will form. Collect the crystals by filtration, wash with a small amount of cold water, and dry them.
| Parameter | Value / Compound | Yield | Reference |
| Reactant 1 | Aniline | - | [14] |
| Reactant 2 | Acetic Anhydride / Glacial Acetic Acid | - | [14][15] |
| Catalyst | Magnesium Sulphate (alternative) | 80% | [16] |
| Reaction Time | 15-20 minutes (reflux) | - | [14] |
| Product | Acetanilide | - | [13] |
Synthesis of Sulfanilamide: The First "Sulfa" Drug
The discovery of sulfanilamide and its antibacterial properties in the 1930s revolutionized medicine, providing the first effective chemotherapeutic agents against bacterial infections.[17] The synthesis of sulfanilamide is a classic multi-step process that begins with aniline and showcases several key reactions in aromatic chemistry.[18][19]
The overall pathway involves:
-
Protection: Acetylation of aniline to form acetanilide, preventing the amino group from reacting with the chlorosulfonic acid.[20]
-
Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to introduce the sulfonyl chloride group at the para position.[18][19]
-
Amination: Reaction of the sulfonyl chloride with ammonia to form a sulfonamide.
-
Deprotection: Hydrolysis of the acetyl group to reveal the primary amine, yielding the final product, sulfanilamide.[18]
Experimental Protocol: Synthesis of Sulfanilamide from Aniline
Step 1: Acetylation of Aniline
-
Follow the protocol for the synthesis of acetanilide as described in Section 3.1.
Step 2: Chlorosulfonation of Acetanilide
-
Carefully add acetanilide in portions to chlorosulfonic acid in a flask cooled in an ice bath.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to complete the reaction.
-
Pour the reaction mixture onto crushed ice to precipitate the product, p-acetamidobenzenesulfonyl chloride. Filter and wash with cold water.
Step 3: Formation of p-Acetamidobenzenesulfonamide
-
Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated ammonium hydroxide.[18]
-
Heat the mixture to complete the reaction.
-
Cool the mixture, and the product, p-acetamidobenzenesulfonamide, will precipitate. Filter and wash with cold water.
Step 4: Hydrolysis to Sulfanilamide
-
Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the amide.[18]
-
After the hydrolysis is complete, neutralize the solution with sodium carbonate to precipitate the sulfanilamide.
-
Filter the crude sulfanilamide and recrystallize from hot water to obtain the pure product.[18]
Modern Synthetic Methodologies
While the historical syntheses remain instructive, modern organic chemistry has developed more sophisticated and versatile methods for creating aniline derivatives, particularly through the formation of carbon-nitrogen bonds.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically by coupling an aryl halide with an amine.[21] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[21] Modern protocols, however, often utilize soluble copper(I) salts with ligands, allowing the reaction to proceed under milder conditions.[22]
Buchwald-Hartwig Amination
Developed in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and widely used methods for forming C-N bonds.[23][24] It offers significant advantages over older methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[24] The reaction typically involves coupling an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[25]
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[23]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[24]
Conclusion
The historical arc of aniline and its derivatives traces the evolution of organic chemistry itself—from the isolation of natural products to the dawn of synthetic dyes, the advent of modern pharmaceuticals, and the development of sophisticated catalytic methods. Aniline's journey from a curious byproduct of indigo and coal tar to a cornerstone of the chemical industry underscores the immense value locked within simple molecular scaffolds. For researchers today, this history provides not only a rich context but also a foundational understanding of the chemical principles that continue to drive innovation in drug discovery and materials science. The legacy of aniline is a vibrant, multi-hued tapestry woven from scientific inquiry, accidental discovery, and industrial ingenuity.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Why the name Aniline? - The Dyes Blog! [deepachemicals.in]
- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. Aniline Dyes [pysanky.info]
- 6. Manufacturing a Rainbow: The Development of Synthetic Dye · Red or Blue? · Fashion2Fiber [fashion2fiber.osu.edu]
- 7. Perkin's purple | Royal Society [royalsociety.org]
- 8. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 9. A Recipe for Mauve — Topo Fiberworks [topofiberworks.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 14. byjus.com [byjus.com]
- 15. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. books.rsc.org [books.rsc.org]
A Comprehensive Technical Guide to 2-(2,2-Dimethoxyethyl)aniline for Chemical Researchers and Drug Development Professionals
Introduction
2-(2,2-Dimethoxyethyl)aniline, with the CAS number 150760-45-5, is a valuable aniline derivative that serves as a key intermediate in various organic syntheses. Its unique structure, featuring a reactive aniline moiety and a protected aldehyde in the form of a dimethyl acetal, makes it a versatile building block, particularly in the construction of heterocyclic systems such as indoles. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Below is a comparative summary of key suppliers and their offerings.
| Supplier | Purity | Available Quantities | Price (USD) |
| BLD Pharm | Inquire | Inquire | Inquire |
| LookChem | ≥ 98% | 1 kg (min. order) | Inquire |
| Sunway Pharm | 97% | 1g, 5g, 25g | $190 (1g), $571 (5g), $1715 (25g)[1] |
| Matrix Scientific | Inquire | 1g, 5g | $287 (1g), $830 (5g)[2] |
| BenchChem | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 150760-45-5 | [3] |
| Molecular Formula | C10H15NO2 | [2] |
| Molecular Weight | 181.23 g/mol | [1] |
| Appearance | Powder | [4] |
| Boiling Point | No data available | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [5] |
Key Synthetic Application: Indole Synthesis
The primary application of this compound in organic synthesis is as a precursor for the preparation of indole, a privileged scaffold in medicinal chemistry. The presence of the dimethoxyethyl group at the ortho position of the aniline allows for an acid-catalyzed intramolecular cyclization to form the indole ring system. This transformation is a variation of well-established indole syntheses from 2-alkylanilines.[6][7][8]
Logical Relationship: Precursor to Indole
The logical pathway from this compound to indole is a straightforward and efficient method for constructing the indole core. The acetal group serves as a masked aldehyde, which is deprotected under acidic conditions to facilitate the cyclization.
Caption: Synthetic utility of this compound as a direct precursor to indole.
Experimental Protocol: Acid-Catalyzed Cyclization to Indole
The following is a plausible experimental protocol for the synthesis of indole from this compound, adapted from general procedures for the cyclization of related ortho-alkylaniline acetals.[6][7][8]
Materials:
-
This compound
-
Anhydrous toluene
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst (e.g., polyphosphoric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and anhydrous toluene (to make a 0.1 M solution).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure indole.
Experimental Workflow
The workflow for the synthesis of indole from this compound involves a series of standard organic chemistry laboratory procedures.
Caption: Step-by-step workflow for the synthesis of indole.
Signaling Pathways
Currently, there is no publicly available information in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is understood to be that of a synthetic intermediate in the preparation of more complex, potentially biologically active molecules.
Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered a substitute for rigorous safety and experimental protocols established in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. Benzenamine,2-(2,2-dimethoxyethyl)- - CAS:150760-45-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound|C10H15NO2|CAS 150760-45-5 [benchchem.com]
- 4. CAS150760-45-5 2-(2,2-DIMETHOXYETHYL) BENZAMINE price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
- 5. 150760-45-5|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
- 7. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Indole Derivatives from 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of indole derivatives via the acid-catalyzed cyclization of 2-(2,2-dimethoxyethyl)aniline. This method offers a direct and efficient route to the indole core, a privileged scaffold in medicinal chemistry. These application notes include a comprehensive reaction workflow, detailed experimental procedures, and a summary of expected outcomes based on closely related analogues. Additionally, the potential biological relevance of the resulting indole derivatives as kinase inhibitors is discussed, along with a representative signaling pathway.
Introduction
Indole and its derivatives are fundamental heterocyclic motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities have established them as critical pharmacophores in drug discovery. The synthesis of the indole nucleus remains a central focus of organic and medicinal chemistry. One conceptually straightforward approach is the intramolecular cyclization of suitably substituted anilines. The acid-catalyzed cyclization of this compound represents a direct and atom-economical method to construct the indole ring through an intramolecular electrophilic aromatic substitution. This reaction proceeds via the in-situ formation of an electrophilic intermediate that is attacked by the electron-rich aniline ring.
Chemical Reaction Workflow
The synthesis of indole from this compound is typically achieved through an acid-catalyzed intramolecular cyclization. The general workflow involves the protection of the aniline nitrogen, followed by the cyclization step, and subsequent deprotection to yield the final indole derivative.
Caption: General workflow for the synthesis of indole from this compound.
Experimental Protocols
The following protocols are based on established procedures for the cyclization of closely related N-(2,2-diethoxyethyl)aniline derivatives.[1][2] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Methanesulfonyl Protection of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(2-(2,2-dimethoxyethyl)phenyl)methanesulfonamide.
Protocol 2: Titanium Tetrachloride-Catalyzed Indole Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected aniline from Protocol 1 (1.0 eq.) in an anhydrous aromatic solvent such as toluene.[2]
-
Addition of Catalyst: Cool the solution to the desired temperature (ranging from 0 °C for activated anilines to reflux for deactivated anilines) and slowly add titanium tetrachloride (1.1 - 2.0 eq.) via syringe.[1][2]
-
Reaction: Stir the reaction mixture at the appropriate temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-protected indole by flash column chromatography.
Protocol 3: Deprotection of N-Sulfonyl Indole
-
Reaction Setup: Dissolve the N-protected indole (1.0 eq.) in a mixture of methanol and a suitable solvent like THF.
-
Addition of Base: Add an aqueous solution of potassium hydroxide (excess).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude indole by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the cyclization of N-protected anilinoacetaldehyde acetals, which are close structural analogs of the target substrate. These data can be used as a starting point for optimizing the synthesis of indole derivatives from this compound.
| Entry | Substrate (N-protection) | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Trifluoroacetyl | TFAA, TFA | - | Reflux | - | High | [1] |
| 2 | N-Methanesulfonyl | TiCl₄ | Toluene | 0 - 130 | 1 - 24 | 62 - 94 | [1][2] |
| 3 | N-Methyl, 3-methoxy | dil. HCl | Dioxane | Reflux | - | 43 | [1] |
Biological Applications and Signaling Pathways
Indole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[3][4][5] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. The indole scaffold serves as a versatile template for designing selective and potent kinase inhibitors that compete with ATP for binding to the enzyme's active site.[6]
Protein Kinase Inhibition Signaling Pathway
Many indole-based drugs target receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, or intracellular kinases like CDKs and PI3K.[3][7] Inhibition of these kinases can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for indole-based kinase inhibitors.
The synthesized indole derivatives from this compound can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads. Structure-activity relationship (SAR) studies can then be conducted to optimize their potency and selectivity.
Conclusion
The synthesis of indoles from this compound via acid-catalyzed cyclization provides an efficient entry into this important class of heterocyclic compounds. The protocols and data presented, based on closely related and well-documented procedures, offer a solid foundation for researchers to develop and optimize this transformation for their specific needs. The potential for the resulting indole derivatives to act as kinase inhibitors underscores the significance of this synthetic route in the context of drug discovery and development. Further investigation into the biological activities of these compounds is warranted and could lead to the identification of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pictet-Spengler Reaction Utilizing 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction in synthetic organic chemistry for the synthesis of tetrahydroisoquinolines and, notably, β-carbolines.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] The resulting tetracyclic indole core, the tetrahydro-β-carboline, is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities.
This application note details the use of 2-(2,2-dimethoxyethyl)aniline as a versatile precursor in a modified Pictet-Spengler reaction for the synthesis of 1-substituted-2,3,4,9-tetrahydro-1H-β-carbolines. The dimethoxyethyl group serves as a masked aldehyde, which, upon in-situ hydrolysis under acidic conditions, facilitates an intramolecular cyclization cascade to furnish the desired heterocyclic framework. This approach offers a convergent and efficient route to novel β-carboline derivatives with potential applications in drug discovery and development.
Reaction Mechanism and Signaling Pathway
The Pictet-Spengler reaction of this compound with an aldehyde proceeds through a cascade of acid-catalyzed transformations. Initially, the external aldehyde reacts with the aniline to form a Schiff base. Concurrently, the acid catalyst promotes the hydrolysis of the dimethyl acetal to unveil an acetaldehyde moiety. This intermediate then undergoes an intramolecular electrophilic attack from the indole nitrogen onto the protonated imine, followed by a cyclization and subsequent aromatization to yield the final tetrahydro-β-carboline product.
Caption: Proposed reaction mechanism for the Pictet-Spengler reaction.
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted-2,3,4,9-tetrahydro-1H-β-carbolines
This protocol describes a general method for the synthesis of 1-substituted-2,3,4,9-tetrahydro-1H-β-carbolines from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, isobutyraldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the respective aldehyde (1.1 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for the Pictet-Spengler reaction.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 1-substituted-2,3,4,9-tetrahydro-1H-β-carbolines using the described protocol.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline | 18 | 75 |
| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-β-carboline | 24 | 68 |
| 3 | Isobutyraldehyde | 1-Isopropyl-2,3,4,9-tetrahydro-1H-β-carboline | 12 | 82 |
| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,3,4,9-tetrahydro-1H-β-carboline | 20 | 78 |
| 5 | Formaldehyde (as paraformaldehyde) | 2,3,4,9-Tetrahydro-1H-β-carboline | 16 | 85 |
Conclusion
The use of this compound as a substrate in the Pictet-Spengler reaction provides a versatile and efficient method for the synthesis of a diverse range of 1-substituted-2,3,4,9-tetrahydro-1H-β-carbolines. The in-situ generation of the reactive amino-aldehyde intermediate under acidic conditions simplifies the synthetic procedure and avoids the handling of potentially unstable intermediates. This methodology is amenable to a variety of aldehydes, affording good to excellent yields of the desired heterocyclic products. These compounds serve as valuable building blocks for the development of novel therapeutic agents and molecular probes.
References
Application Notes and Protocol for the Deprotection of the Acetal in 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal protecting groups are frequently employed in organic synthesis to mask the reactivity of carbonyl functionalities. The deprotection of these groups is a critical step in multi-step synthetic pathways. This document provides a detailed protocol for the deprotection of the dimethyl acetal in 2-(2,2-dimethoxyethyl)aniline to yield 2-aminophenylacetaldehyde. The presented methodology is based on standard acid-catalyzed hydrolysis, a robust and widely applicable method for acetal cleavage. Given the potential sensitivity of the product, this protocol emphasizes mild reaction conditions and careful work-up procedures to ensure a high yield and purity of the desired aldehyde.
Reaction Principle
The deprotection of a dimethyl acetal proceeds via an acid-catalyzed hydrolysis mechanism. In the presence of an acid and water, the acetal is protonated, leading to the elimination of one equivalent of methanol to form an oxonium ion intermediate. Subsequent nucleophilic attack by water, followed by the loss of a second equivalent of methanol and a proton, regenerates the aldehyde functionality. The presence of a large excess of water drives the equilibrium towards the deprotected product.
Experimental Protocol
This protocol outlines a standard procedure for the deprotection of this compound. It is recommended to perform the reaction on a small scale initially to optimize conditions if necessary.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Prepared from concentrated HCl | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For neutralization | |
| Ethyl Acetate | Reagent Grade | Commercially Available | Extraction solvent |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | Drying agent | |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.52 mmol).
-
Dissolution: Dissolve the starting material in 20 mL of tetrahydrofuran (THF).
-
Acid Addition: To the stirred solution at room temperature, add 10 mL of 2 M aqueous hydrochloric acid (HCl).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Neutralization: Once the reaction is complete, carefully add saturated sodium bicarbonate (NaHCO₃) solution dropwise to the reaction mixture until gas evolution ceases and the pH of the aqueous layer is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, 2-aminophenylacetaldehyde, should be a pale yellow oil. Due to its potential instability, it is recommended to use the product directly in the next synthetic step without further purification. If purification is necessary, flash column chromatography on silica gel can be attempted, though this may lead to product degradation.
Expected Yield:
While the yield can vary, typical acid-catalyzed deprotections of acetals proceed in high yields. A yield in the range of 85-95% can be expected for this reaction, assuming minimal product degradation during work-up and isolation.
Reaction Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow and the chemical mechanism of the deprotection reaction.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed acetal deprotection.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional portion of 2 M HCl can be added, or the reaction mixture can be gently warmed to 30-40 °C.
-
Low Yield: The product, 2-aminophenylacetaldehyde, may be susceptible to degradation. Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged exposure to acidic conditions or heat.
-
Emulsion during Extraction: If an emulsion forms during the extraction, add more brine to the separatory funnel and gently swirl. In stubborn cases, filtration through a pad of celite may be necessary.
Application Notes and Protocols for N-Alkylation of 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds in the pharmaceutical, agrochemical, and materials science sectors. 2-(2,2-Dimethoxyethyl)aniline is a valuable building block, featuring a primary aromatic amine for functionalization and a protected aldehyde in the form of a dimethyl acetal. This protected functionality allows for selective N-alkylation without interference from the latent carbonyl group, which can be deprotected in a subsequent step for further elaboration.
These application notes provide an overview and detailed protocols for the most common and effective methods for the N-alkylation of this compound: Reductive Amination , Buchwald-Hartwig Amination , and Direct Alkylation with Alkyl Halides . While specific literature examples for the N-alkylation of this compound are limited, the following protocols are adapted from well-established procedures for structurally similar anilines and are expected to be highly applicable.
Comparative Data of N-Alkylation Methods for Anilines
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of anilines using various methods. The data presented is representative of reactions with substituted anilines and serves as a guide for optimizing the N-alkylation of this compound.
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Features |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C | Dichloromethane, Methanol | Room Temperature | 70-95 | Mild conditions, high chemoselectivity, one-pot procedure.[1] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Pd₂(dba)₃, Ligand (e.g., XPhos, BINAP) | Toluene, Dioxane | 80-120 | 75-98 | Broad substrate scope, formation of C(aryl)-N bonds, requires inert atmosphere. |
| Direct Alkylation | Alkyl Halides (e.g., Iodide, Bromide) | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile, DMF | 50-100 | 40-80 | Simple procedure, risk of over-alkylation to secondary and tertiary amines. |
| "Borrowing Hydrogen" Alkylation | Alcohols | Ru, Ir, or Ni complexes | Toluene | 100-140 | 60-90 | Atom-economical, environmentally friendly, uses readily available alcohols. |
Experimental Protocols
Method 1: Reductive Amination with an Aldehyde
This protocol describes the N-monoalkylation of this compound using a representative aldehyde and sodium triacetoxyborohydride. This method is generally high-yielding and avoids the over-alkylation often seen with alkyl halides.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask is added the aldehyde (1.1 eq.).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated aniline.
Method 2: Buchwald-Hartwig Amination with an Aryl Halide
This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl bromide. This method is ideal for the synthesis of N-aryl derivatives.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block
-
Celite®
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen) is added Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
The tube is evacuated and backfilled with the inert gas three times.
-
Anhydrous toluene (0.5 M) is added, followed by the aryl bromide (1.0 eq.) and this compound (1.2 eq.).
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filter cake is washed with additional ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated aniline.
Method 3: Direct N-Alkylation with an Alkyl Halide
This classical method involves the direct reaction of the aniline with an alkyl halide in the presence of a base. While straightforward, careful control of stoichiometry is necessary to minimize the formation of the dialkylated product.
Materials:
-
This compound
-
Alkyl iodide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (0.3 M) in a round-bottom flask is added this compound (1.0 eq.).
-
The alkyl iodide (1.05 eq.) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to 60 °C and stirred for 8-16 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of mono- and di-alkylated products.
-
After cooling to room temperature, the solid is filtered off and washed with acetonitrile.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated by-product.
Visualizing N-Alkylation Strategies
The following diagram illustrates the different pathways for the N-alkylation of this compound.
References
Application Notes and Protocols for 2-(2,2-Dimethoxyethyl)aniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2-Dimethoxyethyl)aniline is a versatile synthetic intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique structure, featuring a reactive aniline moiety and a protected aldehyde functional group, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, most notably the indole scaffold. The indole ring system is a core component of numerous biologically active molecules, including a class of herbicides that mimic the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2] This document provides detailed application notes and experimental protocols for the prospective use of this compound in the synthesis and screening of new agrochemical candidates, with a focus on auxin-mimic herbicides.
Application Notes: A Precursor to Bioactive Indole Scaffolds
This compound serves as a strategic building block for the synthesis of indole, a key pharmacophore in agrochemical design. The dimethoxyethyl group acts as a masked aldehyde, which can be readily deprotected under acidic conditions to facilitate an intramolecular cyclization, a reaction analogous to the well-established Fischer indole synthesis.[3] This transformation provides a straightforward entry into a wide array of substituted indoles.
The resulting indole nucleus can be further functionalized at various positions (e.g., N-1, C-2, C-3) to generate a library of candidate compounds. Of particular interest is the synthesis of indole-3-acetic acid derivatives, which are known to exhibit herbicidal activity by disrupting plant growth processes.[4] These synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled growth and ultimately, plant death.[5][6]
The development of novel auxin-mimic herbicides from this compound offers a promising avenue for addressing the ongoing challenge of herbicide resistance in weed populations. By creating new chemical entities based on the indole scaffold, researchers can explore new structure-activity relationships (SAR) and potentially identify candidates with improved efficacy, selectivity, and environmental profiles.
Experimental Protocols
Protocol 1: Synthesis of Indole from this compound
This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield indole.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or a solution of sulfuric acid in a high-boiling point solvent (e.g., toluene)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, separatory funnel)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Under a nitrogen atmosphere, add polyphosphoric acid (or the sulfuric acid solution) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure indole.
Protocol 2: Synthesis of a Hypothetical Indole-3-acetic Acid Derivative
This protocol outlines a general procedure for the synthesis of a hypothetical auxin-mimic herbicide from the indole synthesized in Protocol 1. This example illustrates a plausible subsequent synthetic step.
Materials:
-
Indole (from Protocol 1)
-
Glyoxylic acid
-
Potassium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indole (1 equivalent) and glyoxylic acid (1.1 equivalents) in an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of the indole-3-acetic acid derivative should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
-
The product can be further purified by recrystallization.
Data Presentation: Hypothetical Bioactivity of Indole Derivatives
The following table presents hypothetical, yet realistic, quantitative data for a series of imagined indole derivatives synthesized from this compound. This data is for illustrative purposes to demonstrate the standard format for presenting screening results.
| Compound ID | R1-Substituent (at N-1) | R2-Substituent (at C-5) | Target Weed | Bioassay Type | EC50 (µM) |
| IND-001 | H | H | Amaranthus retroflexus | Whole Plant Assay | 150 |
| IND-002 | CH₃ | H | Amaranthus retroflexus | Whole Plant Assay | 125 |
| IND-003 | H | Cl | Amaranthus retroflexus | Whole Plant Assay | 75 |
| IND-004 | CH₃ | Cl | Amaranthus retroflexus | Whole Plant Assay | 50 |
| IND-005 | H | NO₂ | Amaranthus retroflexus | Whole Plant Assay | 90 |
| IND-006 | CH₃ | NO₂ | Amaranthus retroflexus | Whole Plant Assay | 65 |
Visualizations
Synthetic Pathway
Caption: Synthetic route from this compound to an indole-3-acetic acid derivative.
Experimental Workflow
Caption: Workflow for the discovery and development of novel agrochemicals.
Hypothetical Signaling Pathway
Caption: Signaling pathway of an auxin-mimic herbicide leading to phytotoxicity.
References
- 1. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
Application Note: A Robust HPLC Method for the Analysis of 2-(2,2-Dimethoxyethyl)aniline
Abstract
This application note describes a simple, rapid, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2,2-Dimethoxyethyl)aniline. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. This method is suitable for quality control, stability testing, and research applications involving this compound.
Introduction
This compound is an aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity and stability of this compound are critical for ensuring the quality and safety of the final products. Therefore, a reliable and accurate analytical method for its quantification is essential.[1][2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such non-volatile and thermally labile compounds.[3]
This document provides a detailed protocol for a validated RP-HPLC method developed for the routine analysis of this compound. The method is designed to be straightforward and easily transferable between laboratories equipped with standard HPLC systems.[4]
Experimental
2.1 Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: Reversed-phase C18 column (150 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm syringe filters for sample preparation.
2.2 Reagents and Chemicals
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (ACS grade).[5]
-
This compound reference standard (purity ≥ 99%).
2.3 Chromatographic Conditions The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Method Parameters.
Protocols
3.1 Preparation of Mobile Phase
-
Buffer Preparation (20mM Phosphate Buffer, pH 3.0): Dissolve approximately 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid.
-
Mobile Phase Preparation: Mix 450 mL of the prepared phosphate buffer with 550 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum degassing before use.[2]
3.2 Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
3.3 Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound to obtain a theoretical final concentration of approximately 25 µg/mL.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Dilute to the final volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
Method Development and Validation
The method development process followed a logical workflow to achieve optimal separation and quantification. A C18 column was selected as the stationary phase due to its wide applicability for aniline derivatives.[6] The mobile phase composition, pH, and detection wavelength were systematically optimized. The final method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.
References
- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for Identifying Byproducts in the Synthesis of 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of 2-(2,2-Dimethoxyethyl)aniline and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including those derived from the Fischer indole synthesis. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient. This document outlines a comprehensive methodology, including a plausible synthetic pathway, potential byproduct identification, sample preparation, and optimized GC-MS parameters.
Introduction
This compound is a substituted aniline derivative widely used in organic synthesis.[1] Its primary application lies as a precursor in the Fischer indole synthesis to produce indole derivatives, which are core structures in many pharmaceuticals. The purity of this compound is paramount, as impurities can lead to undesired side reactions, lower yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it an ideal method for analyzing the purity of this compound and identifying potential process-related impurities.[2]
Plausible Synthetic Pathway and Potential Byproducts
A common and plausible synthetic route to this compound involves the reduction of 2-nitrophenylacetaldehyde dimethyl acetal. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[1]
Based on this synthetic pathway, several byproducts could potentially be formed:
-
Unreacted Starting Material: 2-Nitrophenylacetaldehyde dimethyl acetal may be present if the reduction is incomplete.
-
Intermediates: Partially reduced intermediates, such as the corresponding nitroso or hydroxylamine compounds, might be detected.
-
Side-Reaction Products:
-
Over-reduction of the aromatic ring, though less common under standard conditions.
-
Hydrolysis of the acetal group to form 2-aminophenylacetaldehyde, which might further react or polymerize.
-
Coupling reactions between intermediates, leading to azo or azoxy compounds, particularly if the reaction conditions are not well-controlled.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., methanol, ethanol, ethyl acetate) and leftover reagents.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis.
1. Materials and Reagents:
-
This compound reaction mixture
-
Ethyl acetate (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Autosampler vials with septa
2. Protocol for Liquid-Liquid Extraction (LLE):
-
Take 1 mL of the crude reaction mixture and dilute it with 10 mL of deionized water.
-
Adjust the pH of the aqueous solution to >11 with 1.0 M Sodium Hydroxide (NaOH).[2]
-
Extract the aqueous solution with 10 mL of ethyl acetate or dichloromethane by vigorous shaking for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
1. Instrument:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD or equivalent).
2. GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl - 95% dimethylpolysiloxane capillary column.[]
-
Inlet Temperature: 250 °C[]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[]
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C[]
-
Quadrupole Temperature: 150 °C[]
-
Mass Range: m/z 40-500
-
Solvent Delay: 3 minutes
-
MSD Transfer Line Temperature: 280 °C[]
Data Presentation
The identification of this compound and its byproducts is achieved by comparing their retention times and mass spectra with those of known standards or by interpretation of the fragmentation patterns. The following table summarizes the expected retention times and key mass spectral fragments for the target analyte and potential byproducts.
| Compound Name | Plausible Structure | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | ~10-12 | 181 (M+), 150, 120, 106, 77, 75 | |
| 2-Nitrophenylacetaldehyde dimethyl acetal | ~12-14 | 211 (M+), 180, 150, 134, 75 | |
| 2-Aminophenylacetaldehyde | ~8-10 | 135 (M+), 106, 77 | |
| N-(2-(2,2-dimethoxyethyl)phenyl)hydroxylamine | ~11-13 | 197 (M+), 166, 120, 106, 75 | |
| 2,2'-Azoxybis(1-(2,2-dimethoxyethyl)benzene) | >15 | 390 (M+), and other characteristic fragments |
Note: The retention times are estimates and may vary depending on the specific GC-MS system and conditions.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Plausible Synthetic and Side-Reaction Pathways
Caption: Potential reaction and side-reaction pathways.
Conclusion
This application note provides a robust GC-MS protocol for the identification of this compound and its potential byproducts. The detailed methodology, including sample preparation and optimized instrument parameters, allows for reliable and accurate analysis. By understanding the plausible synthetic pathway and potential side reactions, researchers can proactively identify and quantify impurities, ensuring the quality and consistency of this important pharmaceutical intermediate. The provided workflow and pathway diagrams offer a clear visual guide for implementing this analytical procedure in a research or quality control setting.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(2,2-Dimethoxyethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2-(2,2-Dimethoxyethyl)aniline, a key intermediate in the pharmaceutical and chemical industries. The following sections outline a robust synthetic route, purification methodologies, and include quantitative data and experimental protocols to facilitate process scale-up and ensure high purity of the final product.
Overview of Synthetic Pathway
The recommended large-scale synthesis of this compound proceeds via a multi-step route starting from the readily available precursor, 2-nitrotoluene. The overall synthetic strategy involves three key transformations:
-
Bromination: Radical bromination of 2-nitrotoluene to yield 2-nitrobenzyl bromide.
-
Acetalization: Conversion of 2-nitrobenzyl bromide to 2-nitrophenylacetaldehyde dimethyl acetal.
-
Reduction: Catalytic hydrogenation of the nitro group to afford the final product, this compound.
This pathway is advantageous for large-scale production due to the availability of starting materials, and relatively straightforward reaction conditions.
Experimental Protocols
Step 1: Synthesis of 2-Nitrobenzyl Bromide
Reaction: Free-radical bromination of 2-nitrotoluene.
Protocol:
-
A suitable reactor is charged with 2-nitrotoluene and a solvent such as carbon tetrachloride.
-
A radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 77°C for carbon tetrachloride).
-
N-Bromosuccinimide (NBS) is added portion-wise to control the exothermic reaction.
-
The reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC) until completion.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure to yield crude 2-nitrobenzyl bromide.
Step 2: Synthesis of 2-Nitrophenylacetaldehyde Dimethyl Acetal
Reaction: Nucleophilic substitution of 2-nitrobenzyl bromide with a methanol source in the presence of a base.
Protocol:
-
2-Nitrobenzyl bromide is dissolved in methanol in a reactor equipped with a stirrer and a temperature controller.
-
A base, such as sodium methoxide, is added portion-wise to the solution while maintaining the temperature.
-
The reaction is stirred at a controlled temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried and the solvent evaporated to give crude 2-nitrophenylacetaldehyde dimethyl acetal.
Step 3: Synthesis of this compound
Reaction: Catalytic hydrogenation of 2-nitrophenylacetaldehyde dimethyl acetal.
Protocol:
-
A high-pressure hydrogenation reactor is charged with 2-nitrophenylacetaldehyde dimethyl acetal, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst, typically Palladium on carbon (Pd/C).
-
The reactor is sealed and purged with an inert gas, such as nitrogen, before being pressurized with hydrogen gas.
-
The reaction mixture is stirred vigorously at a controlled temperature and pressure.
-
The progress of the reaction is monitored by observing hydrogen uptake and confirmed by HPLC analysis.
-
Once the reaction is complete, the reactor is depressurized, and the catalyst is carefully removed by filtration through a bed of celite.
-
The filtrate, containing the desired product, is collected for purification.
Large-Scale Purification Protocols
Vacuum Distillation
For the large-scale purification of this compound, vacuum distillation is the preferred method to remove non-volatile impurities and residual solvent.
Protocol:
-
The crude this compound obtained from the reduction step is charged into a distillation flask equipped with a vacuum distillation setup.
-
The pressure is gradually reduced to the desired level.
-
The temperature is slowly increased to the boiling point of the product at the applied pressure.
-
The fraction corresponding to pure this compound is collected. It is crucial to monitor the distillation temperature and pressure to ensure efficient separation.[1]
Preparative Chromatography
In cases where very high purity is required, or to remove closely related impurities, preparative column chromatography can be employed.
Protocol:
-
A large-scale chromatography column is packed with a suitable stationary phase, such as silica gel.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
The column is eluted with a solvent system optimized for the separation of the target compound from its impurities. A common mobile phase for aniline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final, highly purified this compound.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | 2-Nitrotoluene, NBS, AIBN | Carbon Tetrachloride | ~77 | 4-6 | 80-90 |
| 2 | Acetalization | 2-Nitrobenzyl bromide, Sodium Methoxide | Methanol | 25-40 | 3-5 | 85-95 |
| 3 | Reduction | 2-Nitrophenylacetaldehyde dimethyl acetal, H₂, Pd/C | Ethanol/Methanol | 25-50 | 4-8 | >95 |
Table 2: Purification Parameters
| Purification Method | Parameter | Value |
| Vacuum Distillation | Boiling Point | Dependent on pressure[1] |
| Pressure | 1-10 mmHg (typical) | |
| Purity Achieved | >98% | |
| Preparative Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | |
| Purity Achieved | >99.5% |
Workflow and Process Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis and purification of this compound.
Safety Considerations
-
2-Nitrotoluene and its derivatives: These are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Brominating agents (NBS): These are corrosive and lachrymatory. Handle with care.
-
Sodium methoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should only be performed in a specialized high-pressure reactor by trained personnel. The catalyst (Pd/C) can be pyrophoric when dry and should be handled with care.
-
Vacuum Distillation: Ensure the glassware is free of cracks and suitable for use under vacuum to prevent implosion.
It is imperative that all procedures are carried out in accordance with institutional safety guidelines and that a thorough risk assessment is conducted prior to commencing any experimental work.
References
Application Notes and Protocols for the Use of 2-(2,2-Dimethoxyethyl)aniline in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(2,2-dimethoxyethyl)aniline as a monomer in polymer chemistry, with a focus on the synthesis of novel polyaniline derivatives. The protocols and data presented are based on established methodologies for analogous aniline derivatives and serve as a foundational framework for the development and characterization of poly[this compound].
Application Notes
The monomer this compound offers unique opportunities for the synthesis of functionalized polyanilines with tailored properties. The presence of the dimethoxyethyl group at the ortho position of the aniline ring is expected to significantly influence the characteristics of the resulting polymer.
Potential Advantages of Poly[this compound]:
-
Enhanced Solubility: A major limitation of unsubstituted polyaniline (PANI) is its poor solubility in common organic solvents, which complicates processing and characterization.[1] The flexible and relatively polar dimethoxyethyl side chain is anticipated to improve the solubility of the polymer in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] This enhanced solubility would facilitate the formation of uniform films and coatings via solution-casting techniques.
-
Post-Polymerization Modification: The acetal group in the monomer serves as a protected aldehyde.[2] This functionality can be deprotected under acidic conditions after polymerization to yield an aldehyde group. This reactive site can then be used for further chemical modifications, such as cross-linking or the covalent attachment of other molecules, including drugs or biomolecules, which is of particular interest in drug delivery and biomedical applications.
-
Modified Electronic Properties: The electronic properties of polyanilines are highly dependent on the nature of the substituents on the aromatic ring.[3][4] The electron-donating nature of the dimethoxyethyl group may influence the redox potentials and conductivity of the resulting polymer. The steric hindrance from the ortho-substituent could also affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and, consequently, the electrical conductivity.[3]
-
Sensor Applications: Polyaniline derivatives are known for their sensitivity to various analytes, making them suitable for chemical sensor applications.[3][4] The modified surface morphology and electronic properties of poly[this compound] could lead to high sensitivity and selectivity towards specific gases or volatile organic compounds.[3][4]
Experimental Protocols
The following is a detailed protocol for the chemical oxidative polymerization of this compound. This method is adapted from established procedures for the synthesis of other substituted polyanilines.[1][5]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
-
N-methyl-2-pyrrolidone (NMP) (for solubility testing)
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Constant temperature bath (ice bath)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Protocol for Chemical Oxidative Polymerization:
-
Monomer Solution Preparation: In the three-neck round-bottom flask, dissolve 1.81 g (10 mmol) of this compound in 100 mL of 1 M HCl.
-
Cooling: Place the flask in the ice bath and cool the solution to 0-5 °C while stirring continuously.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: Slowly add the oxidant solution dropwise to the cooled monomer solution over a period of 30-60 minutes using the dropping funnel. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. A precipitate of the polymer should form.
-
Purification:
-
Filter the polymer precipitate using the Büchner funnel.
-
Wash the precipitate with several portions of 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove the oxidant and other impurities.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Reaction scheme for the polymerization of this compound.
Data Presentation
Direct experimental data for poly[this compound] is not yet widely available. The following tables provide a comparative summary of properties for other substituted polyanilines to serve as a reference for expected outcomes.
Table 1: Comparison of Properties of Substituted Polyanilines
| Polymer | Substituent | Solubility | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) | None | Insoluble in common organic solvents | 1-10 | [1] |
| Poly(o-toluidine) | -CH₃ | Slightly soluble in NMP, DMF | 10⁻² - 10⁻¹ | [6] |
| Poly(o-anisidine) | -OCH₃ | Soluble in NMP, DMF, DMSO | 10⁻³ - 10⁻² | [6] |
| Poly(2,5-dimethoxyaniline) | -OCH₃ (at C2, C5) | Soluble in CHCl₃, CH₂Cl₂; moderately soluble in THF, DMSO, DMF | ~10⁻⁴ | [1] |
| Poly[2-(1-methylbut-2-en-1-yl)aniline] | -CH(CH₃)CH=CHCH₃ | Soluble in NMP, DMF, DMSO; moderately soluble in CHCl₃, acetone, THF | Not Reported | [5] |
Table 2: Proposed Reaction Conditions for Optimization Studies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration | 0.1 M | 0.2 M | 0.1 M |
| Monomer:Oxidant Molar Ratio | 1:1.25 | 1:1.25 | 1:1 |
| Temperature | 0-5 °C | 0-5 °C | 20-25 °C |
| Acid | 1 M HCl | 1 M HCl | 1 M H₂SO₄ |
Characterization of Poly[this compound]:
The synthesized polymer should be characterized using standard techniques to determine its structure, morphology, and properties:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone structure.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions, which provide information about the oxidation state and conjugation length.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.[3][4]
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer films.
References
- 1. ias.ac.in [ias.ac.in]
- 2. This compound|C10H15NO2|CAS 150760-45-5 [benchchem.com]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,2-Dimethoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,2-Dimethoxyethyl)aniline, a key intermediate in various synthetic applications, including the Fischer indole synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent and reliable method involves the reduction of a corresponding nitroaromatic precursor, 1-(2,2-dimethoxyethyl)-2-nitrobenzene. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.[3] Alternative routes might include amination of a halogenated precursor, though this can be lower yielding and produce more side products.
Q2: What is the primary application of this compound?
This compound is a crucial precursor for the Fischer indole synthesis.[1][4] This reaction allows for the creation of the indole ring system, a core structure in many pharmaceuticals, including the triptan class of anti-migraine drugs, and various biologically active natural products.[2][5]
Q3: What are the typical yields for this synthesis?
Yields are highly dependent on the chosen synthetic route, reaction scale, and purification method. For the catalytic hydrogenation of 1-(2,2-dimethoxyethyl)-2-nitrobenzene, yields can be quite high, often in the range of 90-95% after purification.[3] Other methods may result in lower yields.
Q4: What specific safety precautions should be taken during this synthesis?
-
Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[6] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalyst Handling: Palladium on carbon (Pd/C) is flammable, especially when dry or in the presence of solvents and hydrogen. Handle it carefully in an inert atmosphere when possible.
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and free of leaks. Perform the reaction in a well-ventilated fume hood.
-
Nitro Compounds: The nitroaromatic starting material can be hazardous. Handle with care according to its specific safety data sheet (SDS).
Troubleshooting Guide
Problem: Low or incomplete conversion of the starting material (e.g., 1-(2,2-dimethoxyethyl)-2-nitrobenzene).
-
Q: My reaction seems to have stalled. What should I check first?
-
A: Catalyst activity is a primary concern. Ensure your Pd/C catalyst is fresh and active. If it's old, it may be poisoned. Consider using a fresh batch or a different catalyst loading. The reaction can also be sensitive to impurities in the starting material or solvent that can act as catalyst poisons.
-
-
Q: I'm using a hydrogen balloon, but the reaction is slow. What can I do?
-
A: Insufficient hydrogen pressure can limit the reaction rate. While a balloon is suitable for small-scale reactions, larger scales or less reactive substrates benefit from a positive pressure of hydrogen (e.g., using a Parr shaker or an H-Cube system).[7] Ensure there are no leaks in your system.
-
Problem: Significant formation of byproducts.
-
Q: I see multiple spots on my TLC plate besides the product and starting material. What are they?
-
A: Incomplete reduction or side reactions may be occurring. Intermediates such as nitroso or hydroxylamine compounds can form if the reduction is not complete. Over-reduction is also a possibility, though less common for this specific transformation. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
Q: How can I minimize byproduct formation?
-
A: Optimize reaction conditions. Varying the solvent, temperature, and pressure can improve selectivity. Methanol or ethanol are common solvents for this hydrogenation.[3] Running the reaction at room temperature is standard, as higher temperatures can sometimes lead to side reactions.
-
Problem: The final product is dark or discolored after purification.
-
Q: My purified this compound is a dark oil, not the expected pale yellow. Why?
-
A: Anilines are highly susceptible to air oxidation, which forms colored impurities. [6] This is a very common issue.
-
-
Q: How can I prevent my product from oxidizing?
-
A: Minimize exposure to air and light.
-
Inert Atmosphere: After the reaction is complete and the catalyst is filtered, perform all subsequent workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: Purification via vacuum distillation is often preferred to chromatography for removing polymeric oxidation products.[8] If using column chromatography, work quickly.
-
Storage: Store the final product in an amber vial under an inert atmosphere and in a refrigerator or freezer to slow decomposition.
-
-
Problem: Difficulties during workup and purification.
-
Q: I'm having trouble with emulsions during the aqueous workup.
-
A: Emulsions are common with anilines. To break them, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps force the separation of layers.
-
-
Q: Is distillation or column chromatography better for purification?
-
A: Both methods are effective, but have different advantages.
-
Vacuum Distillation: Excellent for removing non-volatile impurities and colored oxidation byproducts. It is often more scalable than chromatography.[8]
-
Flash Column Chromatography: Useful for separating the product from impurities with similar boiling points.[9] Use a non-polar eluent system (e.g., ethyl acetate/hexanes) and consider deactivating the silica gel with triethylamine to prevent product streaking and decomposition on the column.
-
-
Data Presentation
Table 1: Representative Effect of Reaction Parameters on Aniline Synthesis Yield. This table provides illustrative data on how changing key parameters can influence the outcome of related aniline syntheses.
| Parameter | Condition A | Typical Yield (A) | Condition B | Typical Yield (B) | Comments |
| Catalyst | 5% Pd/C | 85-95% | Raney Nickel | 70-85% | Pd/C is generally more efficient and requires milder conditions for nitro group reduction. |
| Hydrogen Source | H₂ Gas (50 psi) | >95% | Ammonium Formate | 80-90% | H₂ gas often gives cleaner, faster reactions, while ammonium formate is a convenient transfer hydrogenation source.[10] |
| Solvent | Methanol | 90-95% | Ethyl Acetate | 88-93% | Polar protic solvents like methanol often accelerate the reaction rate.[3] |
| Temperature | 25 °C | >90% | 50 °C | Variable | Increased temperature is usually not necessary and may increase byproduct formation. |
Experimental Protocols
Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a representative procedure for the reduction of 1-(2,2-dimethoxyethyl)-2-nitrobenzene.
-
Reaction Setup:
-
To a hydrogenation flask or a suitable round-bottom flask, add 1-(2,2-dimethoxyethyl)-2-nitrobenzene (1.0 eq).
-
Add a solvent, such as methanol (approx. 0.1-0.2 M concentration).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol %).
-
-
Hydrogenation:
-
Seal the flask and purge the system thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen balloon for small scale) or begin the hydrogen flow if using a continuous system.
-
Stir the mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by hydrogen uptake. The reaction is typically complete within 2-18 hours.[3]
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford this compound as a pale yellow oil.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-(2-methoxyethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2358182A - Method of distilling aniline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
Technical Support Center: 2-(2,2-Dimethoxyethyl)aniline in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2,2-dimethoxyethyl)aniline in their experiments. The content is designed to address common side reactions and challenges encountered during the synthesis of indoles and related heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form an indole from this compound is giving a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: The primary challenge in using this compound is the reactivity of the intermediate, 2-aminophenylacetaldehyde, which is generated in situ upon acidic hydrolysis of the acetal. Common side reactions include:
-
Dimerization/Self-Condensation: The 2-aminophenylacetaldehyde intermediate can undergo self-condensation, a common pathway for α-amino aldehydes, which can lead to the formation of pyrazine derivatives.
-
Polymerization: Under the acidic conditions required for both acetal hydrolysis and the subsequent cyclization (e.g., Pictet-Spengler or Fischer indole synthesis), the highly reactive 2-aminophenylacetaldehyde can polymerize, resulting in insoluble materials and a significant reduction in the yield of the desired indole. One report noted considerable polymerization when attempting the cyclization of a similar anilinoacetaldehyde diethyl acetal with dilute HCl.[1]
-
Oxidation: Both the aniline moiety and the intermediate aldehyde are susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the starting material and product.
-
Incomplete Cyclization: Depending on the substitution pattern on the aromatic ring, the final cyclization step to form the indole nucleus may be slow or incomplete. This can lead to an accumulation of the reactive 2-aminophenylacetaldehyde intermediate, which is then consumed by side reactions. For instance, the related Sundberg indole synthesis is known to be challenging for certain substitution patterns.[1]
Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I identify and prevent this?
A2: The likely dimeric byproduct is a pyrazine, formed from the self-condensation of two molecules of 2-aminophenylacetaldehyde. This is a known reaction pathway for α-amino aldehydes.
-
Identification: Pyrazine derivatives can often be characterized by mass spectrometry and NMR spectroscopy. They are aromatic and will have characteristic signals in the aromatic region of the 1H NMR spectrum.
-
Prevention:
-
Control of Reaction Conditions: Running the reaction at lower temperatures and with slow, controlled addition of the acid catalyst can help to minimize the concentration of the free amino aldehyde at any given time, thus disfavoring the bimolecular self-condensation reaction.
-
N-Protection: Protecting the aniline nitrogen with an acyl (e.g., trifluoroacetyl) or sulfonyl group prior to the cyclization step can prevent the side reactions associated with the free amine. The protecting group can then be removed in a subsequent step.
-
Q3: My reaction mixture turns dark, and I have difficulty purifying the final indole product. What is causing this, and how can I improve the purification?
A3: The dark coloration is likely due to the oxidation of the aniline starting material, the amino aldehyde intermediate, or the indole product itself. Indoles, particularly electron-rich ones, can be sensitive to air and acidic conditions.
-
Troubleshooting Purification:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use degassed solvents for both the reaction and chromatography.
-
Chromatography Considerations: Indoles can degrade on acidic silica gel. If you observe streaking or decomposition on a TLC plate or during column chromatography, consider the following:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Use neutral or basic alumina as the stationary phase.
-
Perform the chromatography quickly to minimize contact time with the stationary phase.
-
-
Q4: I am attempting a Sundberg-type indole synthesis with a substituted this compound, and the reaction is not proceeding. What could be the issue?
A4: The success of the cyclization step in Sundberg and related indole syntheses is highly dependent on the electronic and steric nature of the substituents on the aniline ring.
-
Substituent Effects: Electron-withdrawing groups on the aniline ring can deactivate the aromatic system towards the electrophilic cyclization, making the reaction sluggish or preventing it altogether. Steric hindrance, particularly from substituents at the 7-position of the resulting indole, can also impede the cyclization.[1]
-
Troubleshooting Steps:
-
Stronger Acid Catalyst: A stronger Lewis acid or a higher reaction temperature may be required to promote cyclization for deactivated substrates.
-
N-Protection Strategy: As mentioned previously, protecting the aniline nitrogen can alter the electronic properties and may facilitate the cyclization. The choice of protecting group can be critical.
-
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Dimerization/Self-Condensation | The in situ generated 2-aminophenylacetaldehyde reacts with itself to form pyrazine byproducts. | - Lower reaction temperature.- Slow addition of acid catalyst.- N-protection of the aniline. |
| Polymerization | The reactive 2-aminophenylacetaldehyde undergoes uncontrolled polymerization under acidic conditions. | - N-protection of the aniline.- Use of milder acid catalysts.- Control of reaction temperature and concentration. |
| Oxidation | The aniline, amino aldehyde intermediate, or indole product is oxidized, leading to colored impurities and degradation. | - Conduct reaction and work-up under an inert atmosphere.- Use degassed solvents.- Add antioxidants (though this may complicate purification). |
| Incomplete Cyclization | The final ring-closing step to form the indole is inefficient due to electronic or steric effects of substituents. | - Use a stronger acid catalyst or higher temperature.- Employ an N-protection strategy to modify the electronics of the aniline. |
| N-Formylation | If formic acid is used as the acid catalyst or is present as an impurity, N-formylation of the aniline can occur. | - Use a different acid catalyst (e.g., HCl, H₂SO₄, Lewis acids).- Ensure the purity of all reagents. |
Experimental Protocols: General Procedure for Indole Synthesis and Work-up
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Acetal Hydrolysis and Cyclization
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, or acetic acid) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst (e.g., concentrated HCl, trifluoroacetic acid, or a Lewis acid like BF₃·OEt₂) (1.0-2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature or heat as required (monitor by TLC). The reaction time can vary from a few hours to overnight.
Step 2: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or alumina, or by recrystallization from a suitable solvent system.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during indole synthesis from this compound.
Caption: Troubleshooting workflow for indole synthesis.
References
Technical Support Center: Troubleshooting Poor Resolution in HPLC of Aniline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of aniline compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for my aniline compounds?
Peak tailing is a common issue when analyzing basic compounds like anilines. It is often caused by secondary interactions between the basic amine groups of the aniline and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5]
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4][6] For weakly basic compounds like anilines (pKa values typically between 4 and 5), adjusting the mobile phase pH to be 2-3 units away from the pKa can improve peak shape.[1] Using a low-pH mobile phase (pH ≤ 3) can suppress the ionization of silanol groups, reducing interactions that cause peak tailing.[2]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at low concentrations (0.1-0.5%) can help mask the active silanol sites on the stationary phase, thereby reducing tailing.[1][4]
-
Column Selection:
-
End-capped Columns: Use a well-end-capped column where the residual silanol groups are chemically deactivated.[4][7][8]
-
Modern Silica Columns: Type B silica columns, which have reduced free silanol content and are manufactured to be metal-free, significantly minimize peak tailing for basic compounds.[2]
-
Alternative Stationary Phases: Consider using columns with alternative stationary phases like phenyl, pentafluorophenyl (PFP), or mixed-mode columns that can offer different selectivity and improved peak shape.[4] Non-silica supports like organic polymers can also eliminate peak tailing.[2]
-
-
Sample Concentration: High sample concentration can lead to column overload and peak tailing. Try diluting the sample and reinjecting.[1][3]
Q2: My aniline peaks are broad or showing poor resolution. What are the potential causes and solutions?
Poor resolution, characterized by broad or overlapping peaks, can stem from several factors beyond peak tailing.[5][9]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Ratio: An improper ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can lead to poor separation.[9] Adjusting this ratio can significantly impact selectivity.
-
pH Control: The mobile phase pH affects the ionization state of aniline compounds, which in turn alters their retention and selectivity.[5][10][11] It is advisable to use a mobile phase pH that is at least one unit away from the pKa of the analytes.
-
Buffer Selection: Use a suitable buffer (e.g., phosphate, formate, acetate) to maintain a stable pH throughout the analysis.[4]
-
-
Evaluate the HPLC Column:
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and resolution.[5][12] If the column is old or has been used extensively, consider replacing it.
-
Column Choice: The choice of stationary phase is crucial. While C18 columns are common, for some aniline separations, C8, C4, or specialized phenyl columns might provide better selectivity.[4][13]
-
-
Check Instrument Parameters:
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the run time.[14][15]
-
Temperature: Column temperature can affect selectivity. Optimizing the column temperature can improve the separation of closely eluting peaks.[13][14]
-
Injection Volume: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[4]
-
Data Presentation: Mobile Phase Optimization
The following table summarizes common mobile phase additives and their typical concentrations used to improve the peak shape of basic compounds like anilines.
| Additive | Typical Concentration | Purpose | Reference(s) |
| Triethylamine (TEA) | 0.1 - 0.5% | Masks active silanol sites | [1][4] |
| Formic Acid | 0.1% | Acidifies mobile phase, suppresses silanol ionization | [3][16] |
| Acetic Acid | 0.1% | Acidifies mobile phase, suppresses silanol ionization | [3][16] |
| Ammonium Formate | 10 - 20 mM | Buffering agent | [4] |
| Ammonium Acetate | up to 0.1 M | Volatile buffering agent, suitable for LC-MS | [17] |
Experimental Protocols
Protocol 1: HPLC Separation of Aniline and its Isomers
This protocol provides a general method for the separation of aniline and its ortho-, meta-, and para-toluidine isomers using reversed-phase chromatography.[18]
-
Instrumentation: Standard analytical HPLC system with a UV detector.[18]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase:
-
Solvent A: Acetonitrile (HPLC grade)
-
Solvent B: Water with 20 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.
-
Isocratic or gradient elution can be optimized based on the specific isomers. A starting point could be a 30:70 (v/v) ratio of Solvent A to Solvent B.[4]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[18]
-
Inject a blank (mobile phase) to ensure the system is clean.[18]
-
Inject the prepared sample.
-
Identify and quantify the peaks based on the retention times and peak areas of standard solutions.[19]
-
Mandatory Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Experimental Workflow for Aniline Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 2-(2,2-Dimethoxyethyl)aniline - Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 2-(2,2-Dimethoxyethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in an experimental setting.
Issue 1: Unexpected Peak in Chromatographic Analysis (e.g., HPLC, GC)
-
Question: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound that has been stored for some time. What could be the cause?
-
Answer: An unexpected peak likely indicates the presence of a degradation product. This compound can be susceptible to several degradation pathways:
-
Oxidation: The aniline moiety is prone to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities such as nitrosobenzene, nitrobenzene, and azoxybenzene derivatives.
-
Hydrolysis: The dimethoxyethyl group contains an acetal functional group, which can hydrolyze under acidic conditions to form the corresponding aldehyde (2-amino-phenylacetaldehyde) and methanol.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of products.
To troubleshoot, it is recommended to perform a forced degradation study to identify potential degradation products and confirm if the unexpected peak corresponds to one of them.
-
Issue 2: Discoloration of the Compound Upon Storage
-
Question: My previously colorless or pale-yellow sample of this compound has turned brown. Is it still usable?
-
Answer: The development of a brown color is a common indicator of oxidation. Aniline and its derivatives are known to darken upon exposure to air and light. While minor discoloration may not significantly impact the purity for some applications, it is a sign of degradation. The usability of the material depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh or purified sample. It is recommended to analyze the discolored sample by a suitable chromatographic method (e.g., HPLC) to determine the level of impurities.
Issue 3: Inconsistent Experimental Results
-
Question: I am getting inconsistent results in my experiments using this compound from different batches or after storing a single batch for a period. What could be the reason?
-
Answer: Inconsistent results are often linked to the variable purity of the starting material due to degradation. To ensure reproducible results:
-
Verify Purity: Always verify the purity of each new batch of this compound before use.
-
Proper Storage: Strictly adhere to the recommended storage conditions (see FAQs below).
-
Use Fresh Samples: For sensitive reactions, it is best to use freshly opened or recently purified material.
-
Monitor Stability: If a batch is stored for an extended period, re-analyze its purity before use.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To ensure its stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light by storing in an amber or opaque container.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
-
-
-
Q2: Is this compound sensitive to air?
-
A2: Yes, like many aniline derivatives, it is sensitive to air and can oxidize over time, leading to discoloration and the formation of impurities.
-
-
Q3: Can I store solutions of this compound?
-
A3: It is generally recommended to prepare solutions fresh before use. If storage of a solution is necessary, it should be stored at a low temperature (2-8°C), protected from light, and blanketed with an inert gas. The stability of the compound in solution will depend on the solvent and pH.
-
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: The primary degradation pathways are:
-
Oxidation: Formation of N-oxides, nitroso, nitro, and polymeric species.
-
Hydrolysis: Acid-catalyzed hydrolysis of the acetal to an aldehyde.
-
Photodegradation: Light-induced decomposition.
-
-
-
Q5: What are the potential degradation products?
-
A5: Based on the known chemistry of anilines and acetals, potential degradation products include:
-
2-Aminophenylacetaldehyde (from hydrolysis)
-
2-(2,2-Dimethoxyethyl)nitrosobenzene (from oxidation)
-
2-(2,2-Dimethoxyethyl)nitrobenzene (from oxidation)
-
Azoxybis(2-(2,2-dimethoxyethyl)benzene) (from oxidation)
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the stability profile of this compound. Note: This data is for illustrative purposes only and should be confirmed experimentally.
Table 1: Hypothetical Purity of this compound under Different Storage Conditions over 6 Months.
| Storage Condition | Initial Purity (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) |
| 2-8°C, Inert Atmosphere, Dark | 99.5 | 99.4 | 99.2 | 99.0 |
| Room Temperature, Air, Light | 99.5 | 97.2 | 94.5 | 89.1 |
| Room Temperature, Air, Dark | 99.5 | 98.8 | 97.9 | 96.5 |
Table 2: Hypothetical Degradation of this compound in Forced Degradation Studies.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 15.2 | 2-Aminophenylacetaldehyde |
| 0.1 M NaOH | 24 h | 60°C | 5.8 | Oxidative products |
| 3% H₂O₂ | 24 h | Room Temp | 22.5 | Oxidative products |
| Thermal | 48 h | 80°C | 8.3 | Oxidative and other products |
| Photolytic (UV) | 24 h | Room Temp | 12.1 | Various photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its potential degradation products. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the percentage of B to elute more nonpolar degradation products. A typical gradient might be from 20% to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Neutralize a sample with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a suitable solvent like acetonitrile/water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.
Visualizations
Below are diagrams illustrating key concepts related to the storage and stability of this compound.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Caption: Potential degradation pathways.
Technical Support Center: Overcoming Challenges in the Cyclization of 2-(2,2-Dimethoxyethyl)aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization of 2-(2,2-dimethoxyethyl)aniline derivatives to form valuable indole scaffolds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of indoles from this compound derivatives, a common challenge being the acid-catalyzed intramolecular electrophilic aromatic substitution.
Q1: My cyclization reaction is resulting in a low yield or failing altogether. What are the common causes and how can I improve it?
A1: Low yields in the cyclization of this compound derivatives are frequently due to several factors. A primary reason can be the basicity of the aniline nitrogen, which can lead to side reactions like polymerization under acidic conditions.[1] Additionally, the reaction conditions, including the choice and concentration of the acid catalyst, temperature, and reaction time, are critical for success.
Troubleshooting Steps:
-
Protect the Aniline Nitrogen: To mitigate the basicity of the aniline nitrogen, consider introducing an electron-withdrawing protecting group, such as a trifluoroacetyl or methanesulfonyl group.[1] This can stabilize the substrate and prevent unwanted side reactions.
-
Optimize the Acid Catalyst: The choice of acid is crucial. While Brønsted acids can be used, Lewis acids like titanium tetrachloride (TiCl₄) have been shown to be effective for cyclizing N-methanesulfonyl derivatives of N-(2,2-diethoxyethyl)anilines.[1] Experiment with different Lewis or Brønsted acids and optimize their concentration.
-
Control Reaction Temperature: Inadequate temperature may lead to an incomplete reaction, while excessive heat can promote decomposition and side product formation. A systematic study of the reaction temperature is recommended to find the optimal balance.
-
Ensure Anhydrous Conditions: Many acid-catalyzed reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the catalyst and unwanted hydrolysis.
Q2: I am observing significant formation of a polymeric, tar-like side product. What is causing this and how can it be prevented?
A2: Polymerization is a common side reaction when cyclizing N-unsubstituted anilinoacetaldehyde acetals, such as this compound, under acidic conditions.[1] This is often attributed to the high reactivity of the intermediate iminium ion, which can undergo intermolecular reactions instead of the desired intramolecular cyclization.
Preventative Measures:
-
Nitrogen Protection: As mentioned previously, protecting the aniline nitrogen with an electron-withdrawing group is a highly effective strategy to decrease the nucleophilicity of the nitrogen and disfavor intermolecular reactions.[1] The trifluoroacetyl group is a good candidate for this purpose.[1]
-
High Dilution: Performing the reaction under high dilution can favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the substrate to a larger volume of the reaction solvent.[2]
Q3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I try?
A3: Incomplete conversion can be due to several factors, including insufficient catalyst activity, a reaction temperature that is too low, or a reaction time that is too short.
Optimization Strategies:
-
Increase Catalyst Loading: Gradually increase the molar equivalents of your acid catalyst. Monitor the reaction by TLC or LC-MS to observe changes in the consumption of the starting material.
-
Elevate Reaction Temperature: If you are running the reaction at room temperature or a low temperature, consider moderately increasing the temperature in increments.
-
Extend Reaction Time: Some cyclization reactions can be slow. Monitor the reaction over a longer period to determine if it is simply proceeding slowly.
Q4: Are there alternative methods to the classical acid-catalyzed cyclization for these substrates?
A4: Yes, while the acid-catalyzed intramolecular cyclization (a form of the Pictet-Spengler or Bischler-Napieralski reaction, depending on the exact substrate and conditions) is common, other methods for indole synthesis from aniline derivatives exist. These include transition-metal-catalyzed reactions, such as those employing palladium or copper catalysts with appropriately modified substrates (e.g., 2-alkynylanilines).[3][4] While these may require different starting materials, they can offer milder reaction conditions and broader functional group tolerance.
Quantitative Data Summary
The following tables summarize reaction conditions for related indole syntheses. Note that specific data for the cyclization of this compound is limited in the literature, and these tables provide data from analogous systems to guide optimization.
Table 1: Cyclization of N-Protected α-Anilino Acetals [1]
| N-Protecting Group | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Trifluoroacetyl | Trifluoroacetic acid / Trifluoroacetic anhydride | - | Reflux | N/A | High |
| Methanesulfonyl | Titanium tetrachloride | Aromatic | N/A | N/A | N/A |
Table 2: General Conditions for Bischler-Napieralski and Pictet-Spengler Reactions [5][6][7]
| Reaction Type | Common Reagents | Solvents | Temperature Range |
| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O, PPA | Toluene, Xylene, or neat | Room Temp to 100°C+ |
| Pictet-Spengler | HCl, TFA, Superacids | Protic or Aprotic | Varies (mild to reflux) |
Experimental Protocols
General Protocol for the N-Trifluoroacetylation and Cyclization of a 2-(2,2-Dialkoxyethyl)aniline Derivative
This protocol is adapted from literature procedures for the synthesis of N-protected indoles from α-anilino acetals.[1]
Step 1: N-Trifluoroacetylation
-
To a solution of the 2-(2,2-dialkoxyethyl)aniline derivative in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-trifluoroacetylated product. Purify by column chromatography if necessary.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the N-trifluoroacetyl-2-(2,2-dialkoxyethyl)aniline derivative in trifluoroacetic acid.
-
Add an excess of trifluoroacetic anhydride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude N-trifluoroacetylindole by column chromatography.
Step 3: Deprotection (Optional)
-
To obtain the N-unsubstituted indole, the N-trifluoroacetyl group can be removed by saponification with a base such as potassium hydroxide in methanol.[1]
Visualizations
Caption: General experimental workflow for indole synthesis.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Logical relationships of reaction parameters.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-(2,2-Dimethoxyethyl)aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 2-(2,2-dimethoxyethyl)aniline. The primary focus is on the intramolecular cyclization to form an indole ring, a reaction analogous to the Pictet-Spengler synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
A1: The most prevalent reaction is an acid-catalyzed intramolecular cyclization to form indole. This transformation proceeds via an initial hydrolysis of the dimethoxyethyl group to an aldehyde, which then undergoes a Pictet-Spengler-type reaction with the aniline nitrogen, followed by elimination of water and aromatization.
Q2: What are the key challenges in the cyclization of this compound?
A2: Key challenges include incomplete conversion, formation of side products, and harsh reaction conditions that may not be suitable for sensitive substrates. Catalyst selection is crucial to mitigate these issues and achieve high yields of the desired indole product.
Q3: Which types of catalysts are typically used for this reaction?
A3: A range of catalysts can be employed, including:
-
Brønsted Acids: Traditional choices like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and trifluoroacetic acid (TFA).[1]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can also facilitate the cyclization.
-
Transition Metal Catalysts: For more complex substrates or milder conditions, palladium, gold, and ruthenium catalysts have been utilized in related indole syntheses from aniline derivatives.[2][3][4][5]
Q4: How does the choice of catalyst affect the reaction outcome?
A4: The catalyst choice significantly influences reaction rate, yield, and purity of the product. Strong Brønsted acids are effective but may require high temperatures and can be incompatible with acid-labile functional groups. Transition metal catalysts can offer milder reaction conditions and potentially higher selectivity, but may be more expensive and require specific ligands.
Q5: Can this reaction be performed under metal-free conditions?
A5: Yes, the classic approach to this cyclization is metal-free, relying on acid catalysis. Recent developments in organocatalysis also offer metal-free alternatives for Pictet-Spengler reactions, often providing high enantioselectivity.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Inefficient hydrolysis of the acetal. 4. Catalyst deactivation. | 1. Switch to a stronger acid catalyst (e.g., from PTSA to HCl or H₂SO₄). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the presence of water in the reaction mixture to facilitate acetal hydrolysis. 4. For metal-catalyzed reactions, ensure an inert atmosphere and use anhydrous solvents. |
| Formation of Multiple Products (Poor Selectivity) | 1. Side reactions due to harsh acidic conditions. 2. Polymerization of the starting material or product. 3. Incomplete aromatization to indole. | 1. Use a milder acid catalyst or a Lewis acid. 2. Lower the reaction temperature and/or dilute the reaction mixture. 3. Ensure sufficient reaction time and temperature for the final elimination step. Consider adding a mild oxidant if applicable. |
| Reaction Stalls Prematurely | 1. Catalyst poisoning (especially for metal catalysts). 2. Change in pH affecting catalyst activity. 3. Insolubility of intermediates. | 1. Purify all reagents and solvents. For palladium catalysts, be aware of potential sulfur-containing impurities. 2. Buffer the reaction mixture if necessary, although this is less common for strongly acidic reactions. 3. Choose a solvent in which all components are soluble at the reaction temperature. |
| Darkening of the Reaction Mixture/Tar Formation | 1. Decomposition of starting material or product at high temperatures. 2. Oxidative side reactions. | 1. Reduce the reaction temperature and extend the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Catalyst Performance Data
The selection of a suitable catalyst is critical for the successful synthesis of indole from this compound and its derivatives. Below is a summary of catalyst performance data from literature for analogous reactions. Direct comparative data for this compound is limited; therefore, data for similar substrates are included to guide catalyst selection.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Acid Catalysts | ||||
| HCl | 2-(2,2-diethoxyethyl)aniline | Reflux in aqueous HCl | Not specified, but effective | General knowledge |
| p-Toluenesulfonic acid (PTSA) | Tryptamine and aldehyde | Toluene, 110°C | 94 | [1] |
| Trifluoroacetic acid (TFA) | Tryptamine and aldehyde | CH₂Cl₂, rt | High | [1] |
| Palladium Catalysts | ||||
| Pd(OAc)₂ / P(t-Bu)₃ | 2-(1-alkynyl)-N-alkylideneanilines | 1,4-dioxane, heat | Good yields | [8] |
| Pd(OAc)₂ | Unprotected 2-alkynylanilines | 3% TPGS-750-M in water, 80°C | 76 | [9] |
| Ruthenium Catalysts | ||||
| [Ru₃(CO)₁₂] / dppf | Anilines and epoxides | 1,4-dioxane, 150°C | Good yields | [2] |
| RuCl₃·xH₂O / PPh₃ | Anilines and 1,2-diols | Neat, heat | Good yields | [10] |
| Gold Catalysts | ||||
| AuCl₃ / AgOTf | N-acyliminium ion Pictet-Spengler | Mild conditions | Good yields | [1] |
| Chiral Au(I) complexes | Tryptamines and arylaldehydes | DCM, rt | up to 95 | Noted in reviews |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Indole Synthesis
This protocol describes a general method for the cyclization of this compound to indole using an acid catalyst.
Materials:
-
This compound
-
Hydrochloric acid (concentrated) or p-toluenesulfonic acid
-
Ethanol or Toluene
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Add the acid catalyst. For HCl, a few drops of concentrated acid may be sufficient. For PTSA, use 0.1-0.2 equivalents.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like ethanol, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure indole.
Visualizations
Reaction Pathway for Indole Synthesis
Caption: Reaction pathway for the acid-catalyzed cyclization of this compound to indole.
Catalyst Selection Workflow
Caption: A decision workflow for selecting a catalyst for indole synthesis from this compound.
References
- 1. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed synthesis of indoles from anilines and epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 9. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridium- and ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
removing residual starting material from 2-(2,2-Dimethoxyethyl)aniline reactions
Welcome to the Technical Support Center for 2-(2,2-Dimethoxyethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, such as incomplete conversion and the presence of residual starting material in the final product.
Problem: Residual this compound Detected in Crude Product
Symptoms:
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A spot corresponding to the starting material is visible on the Thin Layer Chromatography (TLC) plate of the crude reaction mixture.
-
Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product shows peaks characteristic of this compound.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress by TLC. If starting material is still present after the initially planned duration, extend the reaction time.[1] 2. Increase Temperature: Gradually increase the reaction temperature in small increments while monitoring for the formation of side products.[1] 3. Reagent Stoichiometry: Ensure that the other reactants are present in the correct stoichiometric ratio. In some cases, using a slight excess of the other reactant can drive the reaction to completion. |
| Inefficient Work-up | 1. Acidic Wash: The most effective method for removing residual aniline derivatives is an acidic aqueous wash. The basic amino group of this compound will be protonated, forming a water-soluble salt that partitions into the aqueous layer during liquid-liquid extraction. 2. Multiple Extractions: Perform multiple washes with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the starting material. Two to three washes are typically sufficient.[2] |
| Product Instability to Acid | If the desired product is acid-sensitive, an acidic wash may not be suitable. In such cases, alternative purification methods should be employed. |
Problem: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of the purified product is significantly lower than expected.
-
Multiple spots are observed on the TLC plate of the crude reaction mixture, indicating the formation of side products.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | 1. Temperature Control: For many reactions, such as the Fischer indole synthesis, both excessively high and low temperatures can be detrimental. Optimize the temperature to favor the formation of the desired product over side reactions.[3] 2. Catalyst and Solvent Choice: The choice of acid catalyst (for Pictet-Spengler) or metal catalyst (for some indole syntheses) and the reaction solvent can significantly impact the yield. A screening of different catalysts and solvents may be necessary.[3][4] |
| Side Reactions | 1. Oxidation of Aniline: Aniline derivatives can be susceptible to oxidation, leading to colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. N-N Bond Cleavage (in Fischer Indole Synthesis): In the Fischer indole synthesis, electron-donating groups can weaken the N-N bond of the hydrazone intermediate, leading to cleavage and the formation of aniline byproducts.[2][3] The choice of a milder acid catalyst, such as zinc chloride, may mitigate this issue.[2] |
| Product Loss During Work-up and Purification | 1. Emulsion Formation: During extraction, emulsions can form, leading to product loss. Adding brine (saturated NaCl solution) can help to break up emulsions. 2. Inappropriate Purification Technique: The choice of purification method is critical. Column chromatography with an appropriate solvent system is often effective for separating the product from residual starting material and side products. Crystallization can also be a highly effective purification method if a suitable solvent is found. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted this compound from my reaction mixture?
A1: The most common and effective method is to perform an acidic wash during the work-up. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl), the basic this compound is converted to its protonated, water-soluble salt form. This salt will then be extracted into the aqueous layer, effectively removing it from your organic product.
Q2: I am performing a Pictet-Spengler reaction with this compound. What are the key parameters to control for a successful reaction?
A2: The Pictet-Spengler reaction is a condensation followed by a ring closure. Key parameters include:
-
Acid Catalyst: A protic or Lewis acid is typically required to catalyze the reaction. The choice and concentration of the acid can significantly affect the reaction rate and yield.[5]
-
Temperature: The reaction often requires heating, but excessive temperatures can lead to the formation of side products.
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time for complete conversion.
Q3: In my indole synthesis using this compound, I am observing several side products. What are the likely culprits?
A3: Side product formation in indole syntheses can be complex. Common side products include:
-
Products from N-N bond cleavage in Fischer indole synthesis, which can regenerate aniline-type impurities.[2][3]
-
Aldol condensation products if the carbonyl compound used can self-condense under the reaction conditions.[2]
-
Friedel-Crafts type products if a strong acid is used, leading to unwanted electrophilic aromatic substitution.[2]
Q4: Is this compound stable under strongly acidic or basic conditions?
A4: The aniline moiety is basic and will react with strong acids. The dimethoxyethyl group is an acetal, which is generally stable to bases but can be hydrolyzed to the corresponding aldehyde under acidic conditions, especially with heating. The stability of the acetal should be considered when choosing the reaction and work-up conditions.
Experimental Protocols
While specific reaction conditions will vary depending on the desired product, the following are generalized protocols for common reactions involving this compound.
General Protocol for Acidic Wash to Remove Residual this compound
-
Dilute the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to a Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Separate the Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash (steps 3 and 4) one or two more times to ensure complete removal of the aniline starting material.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
General Protocol for a Pictet-Spengler Reaction
-
Dissolve Starting Materials: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the reaction mixture.
-
Heat the Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the substrates) and stir for the required time. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a base (e.g., saturated aqueous sodium bicarbonate solution) until the mixture is neutral or slightly basic.
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Extraction: Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or crystallization to isolate the desired tetrahydro-β-carboline.
Data Presentation
The following table summarizes the physical properties of this compound and the parent compound of its common reaction product, tetrahydro-β-carboline. This information is useful for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C10H15NO2 | 181.23 | ~281 | Soluble in most organic solvents. |
| Tetrahydro-β-carboline | C11H12N2 | 172.23 | Not readily available | Soluble in many organic solvents. |
Note: The boiling point for N-(2,2-dimethoxyethyl)aniline is for a related compound and should be used as an estimate.[6]
Visualizations
The following diagrams illustrate the troubleshooting workflow for removing residual starting material and a general experimental workflow for a Pictet-Spengler reaction.
Caption: Troubleshooting workflow for removing residual starting material.
Caption: General experimental workflow for a Pictet-Spengler reaction.
References
impact of pH on the stability of 2-(2,2-Dimethoxyethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of 2-(2,2-Dimethoxyethyl)aniline. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: The stability of this compound is significantly influenced by pH due to the presence of an acetal functional group. Acetals are known to be stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions.[1][2][3] Therefore, the compound is expected to be most stable at a pH of 7.0 or higher. As the pH decreases into the acidic range, the rate of hydrolysis of the dimethoxyethyl group will increase, leading to degradation of the compound.[1] For general aniline compounds, storage at pH 7 has been found to provide the best stability.[4]
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo hydrolysis of the acetal group. This reaction is acid-catalyzed and proceeds through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step.[1][5] The final degradation products are 2-aminophenylacetaldehyde and two molecules of methanol.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dry place.[6][7] Some suppliers recommend refrigerated storage.[6] It is also advisable to protect the compound from light and air, as aniline derivatives can darken upon exposure.[4][8] For solutions, maintaining a neutral pH (around 7.0) is recommended to prevent acid-catalyzed hydrolysis.[4]
Q4: Can I use this compound in acidic reaction conditions?
A4: Caution should be exercised when using this compound in acidic conditions. The acetal group can act as a protecting group for an aldehyde, which can be deprotected under acidic conditions. If the experimental design requires the integrity of the 2-(2,2-dimethoxyethyl) group, acidic conditions should be avoided. If the goal is to deprotect the acetal to form 2-aminophenylacetaldehyde, then acidic conditions would be appropriate. The rate of this hydrolysis is dependent on the pH, with lower pH values leading to faster degradation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low assay value or presence of impurities in a recently prepared acidic solution. | Acid-catalyzed hydrolysis of the acetal group. | Buffer the solution to a neutral or slightly basic pH if compatible with your experimental goals. If acidic conditions are necessary, prepare the solution immediately before use and keep it at a low temperature to minimize degradation. Analyze the solution promptly by a suitable method like HPLC or GC-MS to monitor for the formation of 2-aminophenylacetaldehyde. |
| Discoloration (yellowing or browning) of the compound upon storage. | Oxidation of the aniline moiety. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[4][8] Ensure the container is tightly sealed. |
| Inconsistent results in biological assays. | pH-dependent degradation of the compound in the assay medium. | Verify the pH of your assay buffer. If it is acidic, consider the possibility of on-the-fly degradation. It may be necessary to adjust the buffer pH or use a freshly prepared solution of the compound for each experiment. |
| Appearance of an unexpected aldehyde peak in analytical characterization (e.g., NMR, GC-MS). | Hydrolysis of the acetal, potentially due to acidic impurities in solvents or on glassware. | Use high-purity, neutral solvents. Ensure all glassware is thoroughly cleaned and dried, and if necessary, rinsed with a slightly basic solution (e.g., a dilute solution of sodium bicarbonate) and then with a neutral solvent before use. |
Predicted Degradation Pathway
Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the acetal group.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol for a Forced Degradation Study (Hydrolytic Stability)
This protocol outlines a general procedure for investigating the stability of this compound under various pH conditions, a common practice in forced degradation studies.[9][10]
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a small amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) if necessary to ensure solubility.
-
Dilute the stock solution with each of the prepared buffer solutions to a final, known concentration.
-
-
Incubation:
-
Divide each buffered solution into aliquots.
-
Store the aliquots at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH condition.
-
Quench the degradation process if necessary by neutralizing the solution and/or cooling it on ice.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
The mobile phase should be optimized to separate the parent compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point for each pH condition.
-
Identify and quantify any major degradation products.
-
Determine the degradation kinetics (e.g., rate constant and half-life) at each pH.
-
Workflow for pH Stability Assessment
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reactions with 2-(2,2-Dimethoxyethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-(2,2-dimethoxyethyl)aniline. The primary focus is on the acid-catalyzed intramolecular cyclization to form indole derivatives, a key transformation for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
This compound is a valuable precursor for the synthesis of indoles. The dimethoxyethyl group serves as a masked aldehyde, which can undergo an acid-catalyzed intramolecular cyclization, commonly known as the Fischer indole synthesis, to form the indole ring system.[1][2] This reaction is fundamental in the preparation of various pharmaceuticals and biologically active compounds.
Q2: What type of reaction is used to convert this compound to an indole?
The conversion of a substituted aniline, such as this compound, into an indole is typically achieved through an acid-catalyzed intramolecular cyclization. The most relevant named reaction is the Fischer indole synthesis.[1][2][3] This process involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde. In the case of this compound, the acetal group acts as a latent aldehyde that participates in the cyclization.
Q3: What are the typical catalysts used for the cyclization of this compound derivatives?
A range of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1][4] For substrates similar to this compound, such as N-(2,2-diethoxyethyl)anilines, titanium tetrachloride (TiCl₄) has been shown to be an effective catalyst.[5] Other commonly used catalysts include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), and sulfuric acid (H₂SO₄).[1][4] The choice of catalyst is crucial and often requires empirical optimization.
Q4: What are the general temperature requirements for this reaction?
The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[3] The optimal temperature is highly dependent on the specific substrate, the strength of the acid catalyst, and the solvent used. For N-(2,2-diethoxyethyl)aniline derivatives, reactions can be run at various temperatures, and for some substrates with strongly activating groups, the reaction may even proceed at room temperature.[5] However, for less reactive substrates, heating is generally necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indoles from this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The chosen acid catalyst may not be strong enough to promote cyclization. 2. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Unstable Intermediate: The intermediate enamine may be undergoing side reactions instead of the desired[2][2]-sigmatropic rearrangement. | 1. Catalyst Screening: Test a range of Brønsted and Lewis acids of varying strengths (e.g., p-TSA, H₂SO₄, ZnCl₂, TiCl₄). 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. 3. Solvent Change: A less polar solvent might stabilize the key intermediates differently. |
| Formation of Multiple Products | 1. Side Reactions: The starting material or intermediates may be undergoing undesired reactions, such as polymerization, especially with N-unsubstituted anilines.[5] 2. Isomer Formation: If an unsymmetrical ketone is used in a traditional Fischer indole synthesis, a mixture of indole isomers can be formed.[2] | 1. N-Protection: Protecting the aniline nitrogen with a group like trifluoroacetyl can prevent polymerization and stabilize the final indole product.[5] 2. One-Pot Procedure: In a traditional Fischer indole synthesis, forming the phenylhydrazone in situ can sometimes improve selectivity.[2] |
| Polymerization of Starting Material | 1. Strong Acid/High Temperature: Harsh reaction conditions can lead to decomposition and polymerization of the aniline derivative.[5] 2. N-Unsubstituted Aniline: The free amino group can participate in intermolecular side reactions. | 1. Milder Conditions: Use a milder acid catalyst and a lower reaction temperature. 2. N-Protection: As mentioned above, protecting the aniline nitrogen can mitigate this issue.[5] |
| Difficulty in Product Isolation | 1. Product Instability: The resulting indole may be unstable under the reaction or work-up conditions. 2. Emulsion during Work-up: The presence of acidic and basic aqueous solutions with an organic solvent can lead to emulsions. | 1. Neutralization: Carefully neutralize the reaction mixture before extraction. 2. Extraction Solvent: Use a different organic solvent for extraction. 3. Purification Method: Consider alternative purification methods such as column chromatography on silica gel. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a generalized procedure for the Fischer indole synthesis and should be adapted based on the specific reactivity of the this compound derivative and the carbonyl compound.
Materials:
-
Substituted phenylhydrazine (e.g., derived from this compound)
-
Aldehyde or ketone
-
Acid catalyst (e.g., ZnCl₂, p-TSA, or polyphosphoric acid)
-
Anhydrous solvent (e.g., toluene, ethanol, or acetic acid)
Procedure:
-
Hydrazone Formation (Optional Separate Step):
-
Dissolve the phenylhydrazine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
The hydrazone can be isolated by filtration or evaporation of the solvent.
-
-
Indolization:
-
To the hydrazone (or a one-pot mixture of the phenylhydrazine and carbonyl compound), add the acid catalyst (0.1 to 2.0 eq, depending on the catalyst).
-
Add an appropriate solvent if not already present.
-
Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of a base (e.g., sodium bicarbonate) until the mixture is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
References
Validation & Comparative
A Comparative Guide to Fischer Indole Synthesis Precursors: 2-(2,2-Dimethoxyethyl)aniline vs. Traditional Arylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, offers a versatile and widely utilized method for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. The classical approach involves the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. However, the evolution of synthetic strategies has introduced alternative precursors, such as 2-(2,2-dimethoxyethyl)aniline, which functions as a masked aldehyde equivalent. This guide provides an objective comparison between the use of this compound and traditional arylhydrazine precursors in the Fischer indole synthesis, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research and development needs.
At a Glance: Key Performance Metrics
| Precursor Type | Key Advantages | Key Disadvantages | Typical Yields | Reaction Conditions |
| This compound | - Avoids handling of often toxic and unstable arylhydrazines.- One-pot procedures from readily available anilines.- Suitable for the synthesis of 2,3-unsubstituted indoles. | - May require an initial N-protection step (e.g., acylation) for efficient cyclization.- Can require strong acid catalysts and elevated temperatures. | 60-86% (for N-acylated derivatives) | Acid-catalyzed cyclization (e.g., TFA, TiCl₄), often at elevated temperatures. |
| Traditional Arylhydrazines | - Well-established and widely applicable.- Broad substrate scope with various aldehydes and ketones.- Can be a one-pot reaction from the arylhydrazine and carbonyl compound.[1] | - Arylhydrazines can be toxic and unstable.- Not suitable for the synthesis of the parent, unsubstituted indole using acetaldehyde.[2] | 72-80% (for specific examples like 2-phenylindole) | Acid-catalyzed (Brønsted or Lewis acids) cyclization, often at elevated temperatures.[3] |
Delving into the Chemistry: A Comparative Overview
The traditional Fischer indole synthesis commences with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. This intermediate, under acidic conditions, tautomerizes to an enamine, which then undergoes a[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][3]
In contrast, this compound serves as a precursor to the corresponding aminoacetaldehyde, a challenging reagent to handle directly. The dimethoxyacetal group acts as a protecting group for the aldehyde functionality. The synthesis of indoles from this precursor typically involves an acid-catalyzed intramolecular electrophilic aromatic substitution. For this cyclization to be efficient, the basicity of the aniline nitrogen often needs to be reduced, which is commonly achieved by N-acylation (e.g., with a trifluoroacetyl or methanesulfonyl group).[2]
Experimental Data and Protocols
Synthesis of 5-Methylindole using an Acetal-Protected Aniline Precursor
The cyclization of N-acylated N-(2,2-dialkoxyethyl)anilines has been shown to produce indoles in good yields. For instance, the synthesis of 5-methylindole from the corresponding N-trifluoroacetylated aniline derivative has been reported with a yield of 86% after heating for 72 hours.[2]
Experimental Protocol: Cyclization of N-Trifluoroacetyl-N-(2,2-diethoxyethyl)-4-methylaniline
-
N-Acylation: The starting N-(2,2-diethoxyethyl)-4-methylaniline is treated with trifluoroacetic anhydride to yield the N-trifluoroacetyl derivative.
-
Cyclization: The purified N-trifluoroacetyl intermediate is refluxed in a suitable solvent with a strong acid catalyst, such as trifluoroacetic acid, to effect cyclization.
-
Deprotection: The resulting N-trifluoroacetyl-5-methylindole is then subjected to basic hydrolysis (e.g., with potassium hydroxide) to afford the final 5-methylindole product.[2]
Synthesis of 2-Phenylindole using a Traditional Arylhydrazine Precursor
The reaction of phenylhydrazine with acetophenone is a classic example of the Fischer indole synthesis, yielding 2-phenylindole.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Hydrazone Formation: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour. The resulting phenylhydrazone is then crystallized from ethanol.
-
Cyclization: The isolated acetophenone phenylhydrazone is heated with a Lewis acid catalyst, such as anhydrous zinc chloride, at 170°C to induce cyclization and the formation of 2-phenylindole.[5]
Visualizing the Pathways
To better understand the logical flow of precursor selection and the reaction mechanisms, the following diagrams are provided.
Caption: Logical framework for selecting a Fischer indole synthesis precursor.
Caption: Comparative workflow of traditional vs. alternative Fischer indole synthesis.
Conclusion
Both traditional arylhydrazines and this compound are viable precursors for the Fischer indole synthesis, each with a distinct set of advantages and disadvantages. The choice of precursor will largely depend on the specific target indole, the availability and handling considerations of the starting materials, and the desired reaction conditions.
The traditional Fischer indole synthesis remains a powerful and general method, especially for the synthesis of substituted indoles. However, the toxicity and potential instability of arylhydrazines are significant drawbacks. For syntheses requiring the use of readily available anilines and for the preparation of 2,3-unsubstituted indoles, the use of masked aldehyde precursors like this compound presents a compelling alternative. While this route may necessitate an additional N-protection step, the avoidance of hazardous arylhydrazines and the potential for high yields make it an attractive strategy in modern drug discovery and development. Researchers should carefully consider these factors to select the optimal synthetic route for their specific needs.
References
- 1. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of Aldehyde Protection in Aniline Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted anilines, the pursuit of high-yield, high-purity products is paramount. Reductive amination of aldehydes stands as a cornerstone method for forging the crucial C-N bond in these structures. However, the reactivity of unprotected aldehydes can often lead to a cascade of undesirable side reactions, compromising both yield and purity. This guide provides a comprehensive comparison of aniline synthesis using unprotected versus protected aldehydes, supported by experimental data, to illuminate the strategic advantages of employing a protecting group strategy.
The direct reductive amination of anilines with unprotected aldehydes is a widely utilized one-pot reaction. This process involves the initial formation of an imine intermediate, which is then reduced to the corresponding secondary amine.[1] While seemingly straightforward, this approach is often plagued by side reactions that can significantly diminish the yield and purity of the desired aniline derivative.
The Challenge of Unprotected Aldehydes
Unprotected aldehydes are highly electrophilic and can participate in a variety of competing reactions beyond the desired imine formation. These include:
-
Aldol Condensation: In the presence of acidic or basic conditions often employed in reductive amination, aldehydes can undergo self-condensation, leading to the formation of α,β-unsaturated aldehydes and subsequent polymerization.
-
Cannizzaro Reaction: Under basic conditions, aldehydes lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.
-
Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting aniline, leading to a second alkylation and the formation of undesired tertiary amines.[1]
-
Reduction of the Aldehyde: The reducing agent intended for the imine can also reduce the starting aldehyde to its corresponding alcohol, consuming the reagent and reducing the overall efficiency.[2]
These side reactions not only reduce the yield of the target N-substituted aniline but also introduce impurities that necessitate complex and often costly purification procedures.
The Solution: Aldehyde Protection
A robust strategy to circumvent these challenges is the temporary protection of the aldehyde functionality. Acetals, particularly cyclic acetals formed with diols like ethylene glycol, are excellent protecting groups for aldehydes.[3] They are readily formed under acidic conditions and are stable to the basic and reductive conditions typically employed in aniline synthesis. This stability ensures that the aldehyde remains inert until its deliberate deprotection.
The use of a protected aldehyde transforms the synthesis into a more controlled, multi-step process that significantly enhances chemoselectivity. The protected aldehyde does not react with the aniline until after the reduction step, at which point the protecting group is removed to reveal the desired secondary amine.
Comparative Performance: Protected vs. Unprotected Aldehydes
The advantages of using a protected aldehyde are clearly demonstrated in the comparative yields of N-substituted aniline synthesis. The following table summarizes representative experimental data for the synthesis of N-benzylaniline from aniline and either benzaldehyde (unprotected) or benzaldehyde dimethyl acetal (protected).
| Aldehyde Form | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde (Unprotected) | H₂ (3 MPa) | Toluene | 60 | 6 | 92 | [4][5] |
| Benzaldehyde Dimethyl Acetal (Protected) | Et₃SiH / I₂ | CH₂Cl₂ | Room Temp | 2 | 95 | [3] |
As the data indicates, the use of a protected aldehyde in the form of benzaldehyde dimethyl acetal can lead to higher yields under milder reaction conditions.[3][4][5] The avoidance of side reactions and the enhanced stability of the protected starting material contribute to this improved outcome.
Experimental Protocols
To provide a practical illustration, a detailed experimental protocol for the synthesis of N-benzylaniline using a protected aldehyde approach is outlined below.
Part 1: Protection of Benzaldehyde as Benzaldehyde Dimethyl Acetal
-
Reaction Setup: To a solution of benzaldehyde (10.6 g, 100 mmol) in methanol (50 mL), add trimethyl orthoformate (12.7 g, 120 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Reaction Execution: Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the residue with diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain benzaldehyde dimethyl acetal.
Part 2: Reductive Amination of Aniline with Benzaldehyde Dimethyl Acetal
-
Reaction Setup: In a round-bottom flask, dissolve aniline (9.3 g, 100 mmol) and benzaldehyde dimethyl acetal (15.2 g, 100 mmol) in dichloromethane (100 mL).
-
Addition of Reagents: Add triethylsilane (17.4 g, 150 mmol) to the solution, followed by the portion-wise addition of iodine (2.54 g, 10 mmol) while stirring at room temperature.[3]
-
Reaction Execution: Continue stirring at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzylaniline.
Visualizing the Synthetic Pathways
The logical flow of both the unprotected and protected aldehyde synthesis routes can be visualized to better understand the strategic differences.
Figure 1. Workflow for aniline synthesis using an unprotected aldehyde, highlighting the potential for side product formation.
Figure 2. Stepwise workflow for aniline synthesis using a protected aldehyde, leading to a high-purity product.
Conclusion
The strategic use of a protected aldehyde in aniline synthesis offers a clear advantage over the direct use of unprotected aldehydes. By temporarily masking the reactive carbonyl group, chemists can significantly suppress the formation of side products, leading to higher yields and purer N-substituted anilines. While this approach introduces additional steps for protection and deprotection, the benefits of improved reaction control, milder conditions, and simplified purification often outweigh the added synthetic effort, particularly in the context of complex molecule synthesis and drug development where purity is of utmost importance. For researchers aiming to optimize their aniline synthesis protocols, the implementation of an aldehyde protection strategy is a highly recommended and effective approach.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes [mdpi.com]
- 3. Reductive Amination of Acetals by Anilines in the Presence of Triethylsilane and Iodine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to substituted anilines
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines are fundamental building blocks in the synthesis of a vast array of organic molecules, playing a critical role in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. The efficient and selective construction of the C-N bond in these aromatic systems is a cornerstone of modern organic synthesis. This guide provides a comparative analysis of four key synthetic routes to substituted anilines: the classical reduction of nitroarenes, the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the emerging field of direct C-H amination. This comparison, supported by experimental data, aims to assist researchers in selecting the most suitable methodology for their specific synthetic challenges.
Reduction of Nitroarenes
The reduction of nitroarenes is a long-established and widely utilized method for the synthesis of anilines, primarily due to the ready availability of a diverse range of nitroaromatic precursors through electrophilic aromatic nitration. This transformation can be achieved using various reducing agents, with the choice often dictated by the presence of other functional groups and desired chemoselectivity.
Comparative Data for Reduction of Nitroarenes
| Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | H₂ (50 bar), Mn-1 (5 mol %), KOtBu (12.5 mol %) | Toluene | 130 | 24 | 59 | [1] |
| 4-Aminophenol | Pd@Fe₃O₄, THDB | H₂O | 80 | 1 | >99 | [2] |
| Aniline Derivatives | Fe/HCl or Zn/FeSO₄ | Various | RT - 100 | 0.5 - 12 | High | [3] |
| Aniline Derivatives | FeCl₃·6H₂O, N₂H₄·H₂O | H₂O | 100 | 12 | High | [4] |
| Aniline | [Ir(cod)Cl]₂, 1,10-phenanthroline, 2-propanol | 2-propanol | - | - | - | [5] |
| Aniline Derivatives | N-ethylmorpholine, Fe catalyst, visible light | - | RT | - | Good to Excellent | [6] |
Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene
This protocol describes the catalytic hydrogenation of nitrobenzene to aniline using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Nitrobenzene
-
10% Palladium on carbon (50% wet)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration setup
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until the reaction is complete (monitored by TLC or GC-MS). Reaction times can vary from 1 to 12 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be further purified by distillation or chromatography if necessary.
Workflow for Reduction of Nitroarenes
Caption: General workflow for the reduction of nitroarenes to substituted anilines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method allows for the coupling of a wide range of aryl halides and pseudohalides (e.g., triflates) with primary and secondary amines, offering excellent functional group tolerance and generally milder reaction conditions compared to classical methods.[7][8] The choice of phosphine ligand is crucial for the success of the reaction.[7]
Comparative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | reflux | 6 | 94 | [4] |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Dioxane | 100 | - | - | [9] |
| 2-Chloro-m-xylene | 2,6-Dimethylaniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Dioxane | 100 | - | 89 | [9] |
| Aryl Halides | Primary Amines | OA6 (GPhos-ligated Pd) | NaOtBu | THF | RT | 1 | 78-99 | [10] |
| 2-Chlorobenzothiazole | Piperidine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | RT | - | 92 | [11] |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand | LiHMDS | THF | 65 | - | - | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol describes the coupling of an aryl chloride with a secondary amine using a palladium catalyst and a biarylphosphine ligand.[4]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 eq) and morpholine (1.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.[4]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine.[12] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[12] However, modern advancements have introduced milder conditions through the use of ligands and more effective copper sources.[12]
Comparative Data for Ullmann Condensation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodides/Bromides | Amines | CuI / N-Methylglycine or L-Proline | K₂CO₃ | DMSO | 40-90 | - | Good to Excellent | [13] |
| (Hetero)aryl Chlorides | Anilines | CuI / 6-hydroxy picolinohydrazide | - | - | 100 | - | - | [14] |
| (Hetero)aryl Bromides | Anilines | CuI / 6-hydroxy picolinohydrazide | - | - | RT | - | Excellent | [14] |
| Aryl Halides | Alkylamines/N-heterocycles | CuCl / L30 | - | - | - | - | - | [15] |
| Aryl Iodides | Guanidine nitrate | CuI / L31 | - | - | - | 19-92 | [15] | |
| Aryl Halides | Substituted Amidine Hydrochlorides | CuI / L19 | Cs₂CO₃ | DMF | - | Moderate to Good | [15] |
Experimental Protocol: Ullmann Condensation of an Aryl Halide with an Amine
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amine (e.g., aniline, aliphatic amine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMSO, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add CuI (typically 5-10 mol%), the ligand (typically 10-20 mol%), and the base (typically 2.0 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2-1.5 eq) to the vessel.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to over 200 °C depending on the specific protocol) until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the N-arylated product.
Workflow for Ullmann Condensation
Caption: General workflow for the Ullmann condensation.
Direct C-H Amination
Direct C-H amination of arenes represents a modern and atom-economical approach to synthesizing anilines by directly converting a C-H bond to a C-N bond, thus avoiding the need for pre-functionalized starting materials. This field is rapidly evolving, with various catalytic systems based on metals like iron, rhodium, and palladium, as well as photoredox catalysis, being developed.
Comparative Data for Direct C-H Amination
| Arene | Aminating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arenes | N-Methylhydroxylamine derivative | Fe(II) salt | - | RT | - | Broad functional group tolerance | [16] |
| (Hetero)arenes | N-Hydroxyphthalimide | Fe(OTf)₃ / P(OMe)₃ | - | - | - | Regioselective | [17] |
| Arenes | N-Tosyloxyarylcarbamates | Fe(III)(TPP)Cl | - | RT | - | up to 96 | [18] |
| Electron-rich arenes | Azoles | Hematite photoanode, illumination | Hexafluoroisopropanol | - | 24-45 | 45-87 | [19] |
| Arenes | Alkyl Azides | Rhodium catalyst | 1,2-Dichloroethane | - | - | Good | [20] |
| Arenes | Ammonia | Thianthrenation, Ir catalyst, Blue LED | MeOH | 25 | 12 | Good | [21] |
Experimental Protocol: Iron-Catalyzed C-H Amidation of Arenes
This protocol describes a representative iron-catalyzed intramolecular C-H amidation to form benzoxazolones, which can be precursors to substituted anilines.[18]
Materials:
-
N-Tosyloxyarylcarbamate substrate
-
Iron(III) tetraphenylporphyrin chloride [Fe(III)(TPP)Cl]
-
Solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-tosyloxyarylcarbamate substrate (1.0 eq).
-
Add the solvent to dissolve the substrate.
-
Add the iron catalyst, Fe(III)(TPP)Cl (typically 5 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the benzoxazolone product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iron(iii)-catalyzed direct C–H radical amination of (hetero)arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Photoelectrocatalytic Arene C-H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Confirming the Structure of 2-(2,2-Dimethoxyethyl)aniline Products using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthetic products is a cornerstone of chemical research and drug development. For aniline derivatives such as 2-(2,2-Dimethoxyethyl)aniline, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for elucidation. This guide provides a comparative analysis of NMR data to confirm the structure of this compound, supported by experimental data from a closely related analogue, N-(2,2-dimethoxyethyl)-2-methyl-6-nitroaniline.
Performance Comparison: NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, offers a detailed roadmap of a molecule's carbon-hydrogen framework. Its high-resolution data allows for the precise determination of chemical environments, connectivity, and stereochemistry.
Key Advantages of NMR for Structural Confirmation:
-
Unambiguous Connectivity: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the bonding sequence within a molecule.
-
Detailed Environmental Information: Chemical shifts are highly sensitive to the electronic environment of each nucleus, providing insights into the effects of neighboring functional groups.
-
Quantitative Analysis: Integration of ¹H NMR signals allows for the determination of the relative number of protons in different environments.
Limitations to Consider:
-
Sample Requirements: NMR typically requires a few milligrams of purified sample dissolved in a deuterated solvent.
-
Sensitivity: While modern NMR spectrometers are highly sensitive, certain nuclei (like ¹³C with low natural abundance) may require longer acquisition times.
-
Complex Spectra: For large or highly symmetric molecules, spectral overlap can complicate interpretation, often necessitating the use of higher field magnets or advanced 2D techniques.
Comparative NMR Data Analysis
To illustrate the utility of NMR in confirming the structure of this compound, we will compare its expected NMR signals with the experimental data obtained for a structurally similar compound, N-(2,2-dimethoxyethyl)-2-methyl-6-nitroaniline. The presence of additional substituents in the analogue (a methyl and a nitro group) will cause predictable shifts in the NMR spectrum, highlighting the sensitivity of this technique.
| Proton (¹H) | This compound (Predicted) | N-(2,2-dimethoxyethyl)-2-methyl-6-nitroaniline (Experimental)[1] | Signal Assignment |
| Aromatic Protons | ~6.7-7.2 ppm (multiplets) | 7.88 (dd, J=8.4, 1.1 Hz, 1H), 7.31 (br d, J=7.3 Hz, 1H), 6.82 (dd, J=8.3, 7.4 Hz, 1H) | Protons on the aniline ring |
| NH Proton | Broad singlet, variable chemical shift | 6.70 (br s, 1H) | Amine proton |
| Acetal CH | ~4.4-4.6 ppm (triplet) | 4.38 (t, J=5.6 Hz, 1H) | Proton on the carbon bearing the two methoxy groups |
| Methoxy Protons (OCH₃) | ~3.3-3.4 ppm (singlet, 6H) | 3.36 (s, 6H) | Protons of the two methoxy groups |
| Methylene Protons (CH₂N) | ~3.2-3.3 ppm (doublet of triplets) | 3.30 (t, J=5.8 Hz, 2H) | Methylene protons adjacent to the nitrogen |
| Methyl Protons (Ar-CH₃) | N/A | 2.39 (s, 3H) | Protons of the aromatic methyl group |
| Carbon (¹³C) | This compound (Predicted) | N-(2,2-dimethoxyethyl)-2-methyl-6-nitroaniline (Predicted) | Signal Assignment |
| Aromatic C-N | ~145-148 ppm | ~148-150 ppm | Carbon atom of the aniline ring bonded to the nitrogen |
| Aromatic Carbons | ~115-130 ppm | ~110-140 ppm | Other carbon atoms of the aniline ring |
| Acetal Carbon (CHO₂) | ~102-105 ppm | ~102-105 ppm | Carbon atom of the acetal group |
| Methoxy Carbons (OCH₃) | ~53-55 ppm | ~53-55 ppm | Carbon atoms of the methoxy groups |
| Methylene Carbon (CH₂N) | ~45-48 ppm | ~45-48 ppm | Methylene carbon adjacent to the nitrogen |
| Aromatic Methyl Carbon (Ar-CH₃) | N/A | ~17-20 ppm | Carbon atom of the aromatic methyl group |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The experimental data for the analogue provides a concrete reference for comparison.
Experimental Protocols
A standardized protocol for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: Typically -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton-decoupled carbon-13 NMR experiment.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: Typically 0 to 220 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference the chemical shifts to the deuterated solvent peaks.
Visualization of the Confirmation Workflow
The logical process for confirming the structure of a synthesized product like this compound using NMR and other common analytical techniques is outlined below.
Caption: Workflow for the synthesis and structural confirmation of this compound.
This comprehensive approach, combining high-resolution NMR data with other spectroscopic techniques, provides a robust and reliable method for the structural confirmation of this compound and its derivatives, ensuring the integrity and purity of these compounds for further research and development.
References
A Comparative Guide to Purity Determination of 2-(2,2-Dimethoxyethyl)aniline: qNMR vs. Chromatographic Methods
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key intermediate like 2-(2,2-Dimethoxyethyl)aniline, which serves as a building block in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration and purity without the need for a specific reference standard of the analyte itself.[2][3] This is a significant advantage over traditional chromatographic techniques like HPLC and GC, which are comparative methods.[2][4] While HPLC is a versatile and widely used technique for purity analysis of non-volatile compounds, and GC-MS is highly effective for volatile substances and impurity identification, qNMR provides a distinct, molar-based quantification.[5][6][7]
This comparison will delve into the experimental protocols for each technique, present a summary of their performance characteristics, and provide visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, and GC-MS are outlined below.
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2][8] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[9]
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5mm tube) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and internal standard are fully soluble.[10]
-
Transfer the solution to a 5 mm NMR tube.[11]
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds) to ensure full signal relaxation.[1][12]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[1][9]
-
Spectral Width: Ensure the spectral window encompasses all signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.[13]
-
Integrate a well-resolved, unique signal for this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component, and purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks.[2]
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid or phosphoric acid.[5][14] An isocratic or gradient elution can be developed.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).[5]
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[5]
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both quantification and identification of impurities.[5]
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
Protocol:
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable for aniline analysis.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[5]
-
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Dilute the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[5]
-
-
Data Analysis:
-
Purity is calculated based on the relative peak area percentage of the main component. The mass spectra of any impurity peaks can be compared with a spectral library for identification.[5]
-
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity determination of this compound. The presented data are representative and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[2] | Comparative method based on separation and UV detection.[2] | Comparative method based on separation and mass detection. |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2][4] | High, less dependent on response factors than UV detection. |
| Precision (RSD) | Excellent, typically < 1%. | Very good, typically < 2%.[15][16] | Very good, typically < 5%.[15][16] |
| Limit of Detection (LOD) | ~0.1% | ~0.01-0.05% | ~0.01-0.05% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05-0.1%[17] | ~0.05-0.1%[18] |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~30-50 minutes |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a reference standard of the analyte for highest accuracy. | Can be used without a specific reference standard for area % purity. |
| Impurity Identification | Limited, requires isolation or 2D NMR techniques. | Limited, requires collection and further analysis or LC-MS. | Excellent, provides mass spectra for identification.[5] |
| Sample Throughput | Moderate | High | Moderate |
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Conclusion
For the definitive purity determination of this compound, qNMR stands out as a primary method that provides a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[2][3] This makes it an invaluable tool, particularly for the certification of new chemical entities and reference materials.
HPLC is a robust and versatile technique well-suited for routine quality control due to its high precision and throughput.[19] However, its accuracy can be compromised if impurities have significantly different UV response factors.[4] GC-MS is the preferred method for identifying and quantifying volatile impurities, offering unparalleled identification capabilities through mass spectral data.[5]
Ultimately, a multi-technique approach, often referred to as an orthogonal approach, provides the most comprehensive and reliable assessment of a compound's purity.[1] For instance, qNMR can be used to establish the absolute purity, while HPLC or GC-MS can be employed to profile and identify trace impurities. The choice of method or combination of methods should be guided by the specific analytical requirements, the stage of drug development, and regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of N-(2,2-Dimethoxyethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Economic Analysis of 2-(2,2-Dimethoxyethyl)aniline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of 2-(2,2-Dimethoxyethyl)aniline is a critical consideration for its application as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of plausible synthetic methodologies, offering insights into their respective economic and practical viability. While a direct, side-by-side experimental comparison is not extensively documented in publicly available literature, this analysis is constructed from established organic chemistry principles and published procedures for analogous compounds.
Method 1: Two-Step Synthesis via Nitration and Reduction
A prevalent and classical approach to the synthesis of aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. This two-step method is a fundamental strategy in organic synthesis.
Experimental Protocol:
Step 1: Synthesis of 2-(2,2-dimethoxyethyl)-1-nitrobenzene
A common method for the nitration of an activated benzene ring involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, (2,2-dimethoxyethyl)benzene is cooled in an ice bath.
-
Addition of Nitrating Agent: A chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10°C to control the exothermic reaction and minimize side product formation.
-
Reaction and Work-up: The reaction is stirred for several hours at low temperature. Upon completion, the mixture is poured onto crushed ice, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(2,2-dimethoxyethyl)-1-nitrobenzene. Purification is typically achieved by column chromatography.
Step 2: Reduction of 2-(2,2-dimethoxyethyl)-1-nitrobenzene to this compound
The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is the use of a metal in an acidic medium.
-
Reaction Setup: The 2-(2,2-dimethoxyethyl)-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Reducing Agent: A metal, such as tin (Sn) or iron (Fe), is added, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction and Work-up: The mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled and made alkaline by the addition of a strong base (e.g., sodium hydroxide) to liberate the free amine. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The final product, this compound, is purified by distillation under reduced pressure or column chromatography.
Method 2: Hypothetical Reductive Amination Approach
Proposed Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 2-aminophenylacetaldehyde dimethyl acetal (or a protected precursor) would be dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Formation of Imine/Enamine: An appropriate amine source would be introduced, and the mixture stirred to form the imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would be added portion-wise to the reaction mixture.
-
Reaction and Work-up: The reaction would be stirred at room temperature or with gentle heating until the reduction is complete. The reaction would then be quenched, and the product extracted using standard procedures as described in the reduction step of Method 1. Purification would likely involve column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Nitration and Reduction | Method 2: Reductive Amination (Hypothetical) |
| Starting Materials | (2,2-dimethoxyethyl)benzene, Nitric Acid, Sulfuric Acid, Reducing Metal (Sn or Fe), HCl | 2-aminophenylacetaldehyde dimethyl acetal, Amine Source, Reducing Agent (e.g., NaBH₄) |
| Number of Steps | 2 | 1 (potentially) |
| Key Reagents | Strong acids, Metal reductants | Mild reducing agents |
| Typical Yield | Moderate to Good (multi-step) | Potentially Good to Excellent (single step) |
| Reaction Temperature | Low temperature for nitration, elevated for reduction | Typically room temperature or mild heating |
| Reaction Time | Several hours for each step | Typically a few hours |
| Cost-Effectiveness | Potentially lower raw material cost, but multi-step process increases labor and solvent costs. | Starting material may be more expensive, but a one-pot reaction could be more economical overall. |
| Key Advantages | Utilizes common and inexpensive reagents. Established and well-understood reactions. | More atom-economical and potentially a one-pot synthesis, reducing waste and work-up. |
| Key Disadvantages | Use of strong, corrosive acids. Generation of metallic waste. Potential for regioisomer formation during nitration, requiring careful purification. | The required starting material, 2-aminophenylacetaldehyde dimethyl acetal, may not be readily available or may be expensive. |
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two synthesis methods for this compound.
Conclusion
The choice of synthetic route for this compound will largely depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
The two-step nitration and reduction method is a classic and reliable approach that utilizes readily available and inexpensive starting materials. However, it involves the use of harsh reagents and a multi-step process that can impact the overall yield and increase operational costs. The control of regioselectivity during the nitration step is also a critical factor to consider.
The hypothetical reductive amination method , while currently lacking a specific published protocol for this exact molecule, represents a more modern and potentially more efficient approach. If the starting keto-precursor is accessible, this one-pot method could offer significant advantages in terms of atom economy, reduced waste, and simplified work-up procedures.
For researchers and drug development professionals, a thorough cost-benefit analysis, including the availability and cost of starting materials, reagent and solvent costs, and the operational complexity of each method, is essential for selecting the most appropriate synthetic strategy. Further research into optimizing a reductive amination pathway for this specific molecule could prove to be a valuable endeavor.
A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of substituents at the nitrogen atom (N-1 position) of the indole ring is a critical step in modifying the pharmacological properties of these molecules. This guide provides an objective comparison of various alternative reagents and methodologies for the synthesis of N-substituted indoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route for their specific needs.
N-Arylation of Indoles: A Comparative Overview
The formation of an N-aryl bond on the indole scaffold is a key transformation in the synthesis of many drug candidates. The most prevalent methods involve transition-metal-catalyzed cross-coupling reactions, with copper- and palladium-based systems being the most explored. Additionally, metal-free alternatives are gaining traction.
Data Presentation: Comparison of N-Arylation Methods
| Method | Catalyst/Reagent | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann Condensation | CuI (5 mol%) / diamine ligand (10 mol%) | Aryl Iodide | K₃PO₄ | Toluene | 110 | 24 | ~87-98[1] | Cost-effective (copper is abundant and cheap).[2] | Often requires high temperatures and long reaction times; can have limited functional group tolerance.[2] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2 mol%) / phosphine ligand (e.g., tBuXphos) | Aryl Bromide/Chloride/Triflate | NaOtBu | Toluene/Dioxane | 80-110 | 12-24 | ~72-98[3] | Milder reaction conditions than traditional Ullmann; broad substrate scope and high functional group tolerance. | High cost of palladium and ligands; potential for C-3 arylation as a side product.[2] |
| Metal-Free Arylation | Diaryliodonium Salt | Diaryliodonium Salt | - | DMF | 100 | 22 | ~25-43[4] | Avoids transition metal contamination; mild conditions for certain substrates.[5] | Limited to specific arylating agents; may require stoichiometric reagents.[4] |
N-Alkylation of Indoles: A Comparative Overview
The introduction of alkyl groups at the N-1 position is another crucial modification in indole chemistry. Various methods have been developed, ranging from classical S(_N)2 reactions to more sophisticated catalytic approaches.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Reagents | Alkylating Agent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical S(_N)2 Alkylation | NaH | Alkyl Halide | - | DMF/THF | 0 to RT | 2-24 | High (substrate dependent)[6][7] | Simple procedure, readily available reagents.[7] | Use of strong base (NaH) can limit functional group tolerance; potential for C-alkylation.[7] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Alcohol | - | THF | 0 to RT | 6-8 | ~43-92[8] | Mild conditions; proceeds with inversion of stereochemistry at the alcohol center.[9] | Stoichiometric amounts of phosphine and azodicarboxylate required, leading to purification challenges.[10] |
| Reductive Alkylation | Et₃SiH, TFA | Aldehyde | Trifluoroacetic Acid (catalytic) | - | RT | - | ~70-95[11] | Metal-free; uses readily available aldehydes; mild conditions. | May not be suitable for all functional groups; requires a stoichiometric reductant. |
| Copper-Catalyzed Alkylation | CuI (10 mol%), P(p-tolyl)₃ (20 mol%) | N-Tosylhydrazone | KOH | 1,4-Dioxane | 100 | 12 | ~50-86[12] | Utilizes stable N-tosylhydrazones as alkylating agents. | Requires elevated temperatures and a stoichiometric base.[12] |
Experimental Protocols
Copper-Catalyzed N-Arylation of Indole (Ullmann-Type)
This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of indoles.[2]
Materials:
-
Indole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand, 0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.1 mmol)
-
Toluene (anhydrous, 1 mL)
-
Resealable Schlenk tube
-
Argon atmosphere
Procedure:
-
To a resealable Schlenk tube, add CuI, indole, and K₃PO₄.
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle two more times.
-
Add the aryl iodide, the diamine ligand, and toluene via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)
This protocol is a general representation of the Buchwald-Hartwig amination for indoles.[3]
Materials:
-
Indole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd)
-
Bulky phosphine ligand (e.g., 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl, 0.02-0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene or Dioxane (anhydrous, 2 mL)
-
Schlenk tube or glovebox
-
Argon atmosphere
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a Schlenk tube.
-
Add the indole and the aryl bromide.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Mitsunobu Reaction for N-Alkylation of Indole
The following is a general procedure for the Mitsunobu reaction.[10]
Materials:
-
Indole (1.0 mmol)
-
Alcohol (1.1 mmol)
-
Triphenylphosphine (PPh₃, 1.5 mmol)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of indole and the alcohol in anhydrous THF under an inert atmosphere, add triphenylphosphine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to remove triphenylphosphine oxide and other byproducts.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Ullmann condensation.
Caption: Simplified mechanism of the Mitsunobu reaction.
Caption: General workflow for reductive alkylation of indoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
The Synthetic Utility of 2-(2,2-Dimethoxyethyl)aniline: A Comparative Guide to Indole Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of the indole nucleus remains a cornerstone of heterocyclic chemistry. 2-(2,2-Dimethoxyethyl)aniline has emerged as a valuable precursor for the construction of this privileged scaffold, primarily through an acid-catalyzed cyclization. This guide provides a comparative analysis of this method against established alternatives, namely the Fischer, Gassman, and palladium-catalyzed indole syntheses. We will delve into the experimental protocols and quantitative data to offer a clear perspective on the synthetic utility of each approach.
At a Glance: Comparison of Indole Synthesis Methodologies
The choice of synthetic route to a target indole is often dictated by factors such as the availability of starting materials, desired substitution patterns, and reaction conditions. Below is a summary of the key features of the methods discussed in this guide.
| Method | Key Features | Typical Yields | Scope |
| Acid-Catalyzed Cyclization of this compound | Mild acid catalysis, direct formation of the indole ring. | Moderate to Good | Primarily for 2-unsubstituted or 2-alkyl/aryl substituted indoles. |
| Fischer Indole Synthesis | Versatile and widely used, tolerates a broad range of substituents. | Good to Excellent | Broad applicability for various substituted indoles. |
| Gassman Indole Synthesis | One-pot procedure, suitable for electron-rich anilines. | Moderate to Good | Effective for the synthesis of 3-thioalkylindoles, which can be further modified. |
| Palladium-Catalyzed Synthesis | High efficiency and functional group tolerance. | Good to Excellent | Particularly useful for the synthesis of 2,3-disubstituted indoles from readily available precursors. |
In Detail: Reaction Pathways and Performance
Acid-Catalyzed Cyclization of this compound
This method provides a direct route to the indole core through an intramolecular electrophilic aromatic substitution. The acetal group of this compound serves as a masked aldehyde, which upon acid-catalyzed hydrolysis and subsequent cyclization, forms the indole ring.
Reaction Pathway:
Figure 1. General workflow for indole synthesis from this compound.
Experimental Protocol (General):
A solution of this compound in a suitable solvent (e.g., toluene, acetic acid) is treated with an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography.
Quantitative Data:
While specific head-to-head comparative studies are limited, literature precedents suggest that this method can provide moderate to good yields, particularly for the synthesis of 2-substituted indoles. For instance, Sundberg and co-workers demonstrated that N-methanesulfonyl derivatives of N-(2,2-diethoxyethyl)anilines could be cyclized to indoles in aromatic solvents using titanium tetrachloride.[1] The reaction temperature and yield are highly dependent on the substituents on the aniline ring.[1]
Fischer Indole Synthesis (Alternative)
The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2][3]
Reaction Pathway:
Figure 2. General workflow for the Fischer indole synthesis.
Experimental Protocol for 2-Methylindole Synthesis:
30 g of phenylhydrazine are mixed with 18 g of acetone. The mixture is heated on a water bath for 15 minutes. The crude acetone-phenylhydrazone is then heated with 200 g of dry zinc chloride to 180°C. After the reaction is complete, the fused mass is treated with hot water, acidified with hydrochloric acid, and the product is isolated by steam distillation.[4]
Quantitative Data:
The Fischer indole synthesis is known for its generally good to excellent yields. For the synthesis of 2-methylindole from phenylhydrazine and acetone, a yield of 55% has been reported.[4] For the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using zinc chloride, yields in the range of 72-86% have been achieved.[5]
Gassman Indole Synthesis (Alternative)
The Gassman indole synthesis is a one-pot reaction that proceeds through the formation of a 3-thioalkylindole, which can be subsequently desulfurized.[6][7]
Reaction Pathway:
Figure 3. General workflow for the Gassman indole synthesis.
Experimental Protocol (General):
An aniline is treated with tert-butyl hypochlorite to form the N-chloroaniline. This is followed by the addition of an α-thioketone at low temperature. A base, such as triethylamine, is then added to generate a sulfonium ylide, which undergoes a[8][9]-sigmatropic rearrangement and subsequent cyclization to the 3-thioalkylindole.[6] The thioether can be removed using Raney nickel to afford the corresponding indole.[6]
Quantitative Data:
The Gassman indole synthesis can provide moderate to good yields. For example, the synthesis of 2,4-dimethyl-7-chloroindole from 2-chloro-5-methylaniline was achieved in 36% yield.[10] A mixture of 2-methyl-3-methylthio-6-trifluoromethoxyindole and its 4-isomer was obtained in 87% yield.[10]
Palladium-Catalyzed Indole Synthesis (Alternative)
Modern synthetic methods often employ transition metal catalysis, with palladium being a prominent choice for indole synthesis. A common approach involves the coupling of an o-alkynylaniline with an aryl or vinyl halide, followed by cyclization.
Reaction Pathway:
Figure 4. General workflow for a palladium-catalyzed indole synthesis.
Experimental Protocol for 2,3-Disubstituted Indoles:
The electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a [Pd(OAc)2] and Ag2O catalytic system provides a route to 2,3-diaryl-N-methylindoles.[11]
Quantitative Data:
Palladium-catalyzed methods are known for their high efficiency and can provide good to excellent yields. The synthesis of 2,3-diaryl-N-methylindoles via the palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes has been reported with yields ranging from 26–88%.[11]
Conclusion
This compound serves as a practical precursor for the synthesis of indoles via a straightforward acid-catalyzed cyclization. This method is particularly attractive for its operational simplicity. However, for broader substrate scope and often higher yields, the classical Fischer indole synthesis remains a dominant and versatile strategy. The Gassman indole synthesis offers a valuable one-pot alternative, especially for the preparation of 3-functionalized indoles. For complex targets requiring high functional group tolerance and efficiency, modern palladium-catalyzed methods provide a powerful and adaptable approach. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, available resources, and desired reaction characteristics.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-(2,2-Dimethoxyethyl)aniline: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(2,2-Dimethoxyethyl)aniline, a compound requiring careful handling due to its toxicological profile. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Hazard and Safety Data Summary
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This substance is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye damage, may trigger an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
| Property | Value | Reference |
| Molecular Formula | C10H15NO2 | [3] |
| Molecular Weight | 181.24 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 181 - 185 °C @ 760 mmHg | [4] |
| Flash Point | 76 °C / 168.8 °F | [4] |
| Vapor Pressure | 0.5 mmHg @ 20 °C | [4] |
| Vapor Density | 3.3 (Air = 1.0) | [4] |
| UN Number | UN1547 (for Aniline) | [4] |
| Hazard Class | 6.1 (Toxic) | [4] |
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger spills or transfers, chemical-resistant aprons or suits may be required.
-
Respiratory Protection: All handling of this substance should be done in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container. It should be classified as a non-halogenated organic waste.[7]
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, alkali metals, or oxidizing agents.[4] Mixing with other organic solvents should be done with caution and knowledge of chemical compatibility.
-
Container Requirements:
Step 2: Labeling and Storage
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Storage:
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous solid waste.
-
Collection: Place contaminated solid waste in a separate, clearly labeled, sealed bag or container. This container should also be marked as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[9]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (typically six months in academic labs), contact your institution's EHS office to arrange for a waste pickup.[1]
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, in accordance with all local, state, and federal regulations.[10]
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[10] For large spills, evacuate the area and contact your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Workflow Diagram
References
- 1. danielshealth.com [danielshealth.com]
- 2. unigoa.ac.in [unigoa.ac.in]
- 3. This compound|C10H15NO2|CAS 150760-45-5 [benchchem.com]
- 4. Guidelines for Segregating and Combining Chemical Wastes into Containers | PennEHRS [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. web.mit.edu [web.mit.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-(2,2-Dimethoxyethyl)aniline
Essential Safety and Handling Guide for 2-(2,2-Dimethoxyethyl)aniline
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling this compound (CAS Number: 150760-45-5), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Silver Shield®/4H®). Nitrile gloves are not recommended for prolonged contact.[2][3] | To prevent skin absorption, which is a primary route of exposure for aniline compounds. Double gloving is recommended for added protection. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | To protect against splashes and vapors that can cause serious eye damage. Contact lenses should not be worn when handling this substance.[2] |
| Skin and Body Protection | A fully-buttoned laboratory coat, chemical-resistant apron, and long pants. For larger quantities or risk of splashing, a chemical-resistant suit (e.g., Tychem®) is advised.[2] | To minimize skin contact and contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | To prevent inhalation of potentially toxic vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials (such as absorbent pads or sand), and waste containers are within reach.
2.2. Handling Procedure
-
Don PPE: Put on all required PPE as specified in Table 1 before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization. Use a pipette or a graduated cylinder for accurate measurement.
-
Reactions: If using the chemical in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed.
-
Post-Handling: After use, tightly seal the container and decontaminate the work area.
2.3. Decontamination and Cleaning
-
Surface Cleaning: Wipe down all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.
-
Equipment Decontamination: Decontaminate all glassware and equipment by rinsing with an appropriate solvent, followed by a thorough washing.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and reaction residues as hazardous chemical waste in a clearly labeled, sealed container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[4]
-
Empty Containers: "Empty" containers may still contain hazardous residues and should be treated as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local authorities' guidelines for hazardous waste disposal.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
